5-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydron;chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
122883-93-6 |
|---|---|
Molecular Formula |
C21H22Cl2N4OS |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydron;chloride |
InChI |
InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H |
InChI Key |
NZDBKBRIBJLNNT-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.[Cl-] |
Other CAS No. |
122883-93-6 |
Related CAS |
146939-27-7 (Parent) |
Synonyms |
5-(2-(4-(3-benzisothiazolyl)piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one CP 88059 CP 88059-01 CP-88,059 CP-88,059-01 CP-88,059-1 Geodon ziprasidone ziprasidone hydrochloride ziprasidone hydrochloride, monohydrate ziprazidone |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of Ziprasidone Hydrochloride
Receptor Binding Affinities and Selectivity Profiles
Ziprasidone (B1663615) demonstrates a unique in vitro binding affinity profile, which is crucial to understanding its mechanism of action. The binding affinity is typically quantified by the inhibition constant (Ki), representing the concentration of the compound required to occupy 50% of the receptors. fda.govfda.govpsychopharmacologyinstitute.com
Table 1: Receptor Binding Affinities (Ki Values) of Ziprasidone Hydrochloride
| Receptor Type | Subtype | Ki (nM) | Reference(s) |
| Dopamine (B1211576) | D2 | 4.8 | fda.govfda.govpsychopharmacologyinstitute.comselleckchem.comselleck.co.jp |
| D3 | 7.2 | fda.govfda.govpsychopharmacologyinstitute.com | |
| D4 | 7.49 | ||
| Serotonin (B10506) (5-HT) | 5HT1A | 3.4 | fda.govfda.govpsychopharmacologyinstitute.comselleckchem.comselleck.co.jpnih.gov |
| 5HT1B/1D | 2.0 (5HT1D) | fda.govfda.govpsychopharmacologyinstitute.com | |
| 5HT2A | 0.4 or 0.42 | fda.govfda.govpsychopharmacologyinstitute.comselleckchem.comselleck.co.jp | |
| 5HT2C | 1.3 | fda.govfda.govpsychopharmacologyinstitute.com | |
| 5HT3 | Not specified, but generally low affinity | fda.gov | |
| 5HT5A | Not specified, but generally low affinity | fda.gov | |
| Adrenergic | α1 | 10 | fda.govfda.govpsychopharmacologyinstitute.com |
| Histamine (B1213489) | H1 | 47 | fda.govfda.govpsychopharmacologyinstitute.com |
| Cholinergic | Muscarinic | >1000 (>1 µM) | fda.govfda.govpsychopharmacologyinstitute.comdrugbank.commedsafe.govt.nz |
Dopamine Receptor Interactions (D2, D3, D4)
Ziprasidone exhibits high in vitro binding affinity for dopamine D2 receptors, with a Ki value of 4.8 nM. fda.govfda.govpsychopharmacologyinstitute.comselleckchem.comselleck.co.jp It also shows high affinity for dopamine D3 receptors (Ki = 7.2 nM). fda.govfda.govpsychopharmacologyinstitute.com While not as extensively detailed as D2 and D3, Ziprasidone also has affinity for D4 receptors (Ki = 7.49 nM). This potent binding to D2 and D3 receptors is considered a primary contributor to its antipsychotic effects. fda.govfda.govpsychopharmacologyinstitute.compatsnap.com
Serotonin Receptor Interactions (5HT1A, 5HT1B/1D, 5HT2A, 5HT2C, 5HT3, 5HT5A)
Ziprasidone demonstrates a prominent affinity for several serotonin receptor subtypes, often with higher potency than its dopamine D2 affinity. researchgate.net It has very high affinity for the 5HT2A receptor (Ki = 0.4 nM or 0.42 nM). fda.govfda.govpsychopharmacologyinstitute.comselleckchem.comselleck.co.jp A high binding affinity is also observed for the 5HT2C receptor (Ki = 1.3 nM) and the 5HT1A receptor (Ki = 3.4 nM). fda.govfda.govpsychopharmacologyinstitute.com Additionally, Ziprasidone binds with high affinity to the 5HT1D receptor (Ki = 2 nM). fda.govfda.govpsychopharmacologyinstitute.com Its interaction with 5HT1A, 5HT2A, and 5HT2C receptors is thought to contribute to its broader therapeutic profile, including effects on mood, cognition, and negative symptoms. drugbank.compatsnap.comresearchgate.netnih.govnih.gov Information on specific Ki values for 5HT1B, 5HT3, and 5HT5A receptors is less detailed in the provided sources, with general indications of lower or no appreciable affinity for other receptor/binding sites tested. fda.govfda.govpsychopharmacologyinstitute.com
Adrenergic Receptor Interactions (α1)
Ziprasidone shows high in vitro binding affinity for the α1-adrenergic receptor, with a Ki value of 10 nM. fda.govfda.govpsychopharmacologyinstitute.com This interaction may contribute to certain side effects, such as orthostatic hypotension. fda.govfda.govpsychopharmacologyinstitute.comdrugbank.compatsnap.comhres.ca
Histamine Receptor Interactions (H1)
Ziprasidone exhibits moderate affinity for the histamine H1 receptor, with a Ki value of 47 nM. fda.govfda.govpsychopharmacologyinstitute.com Antagonism at H1 receptors is often associated with sedation, which can be observed with Ziprasidone. fda.govfda.govpsychopharmacologyinstitute.comdrugbank.compatsnap.com
Cholinergic Muscarinic Receptor Profile (M1-M5)
Ziprasidone demonstrates no appreciable affinity for cholinergic muscarinic receptors (IC50 >1 µM). fda.govfda.govpsychopharmacologyinstitute.com This lack of significant binding to muscarinic receptors is a distinguishing feature of Ziprasidone compared to some other antipsychotics and is associated with a lower propensity for anticholinergic side effects such as cognitive disturbance. drugbank.commedsafe.govt.nznih.gov
Functional Receptor Activity
Beyond binding affinities, Ziprasidone's functional activity at these receptors is crucial. fda.govfda.govpsychopharmacologyinstitute.com
Dopamine Receptors: Ziprasidone functions as an antagonist at the D2 receptor. fda.govfda.govpsychopharmacologyinstitute.com This antagonism is believed to be a primary mechanism for its efficacy in mitigating positive symptoms of schizophrenia. fda.govfda.govpsychopharmacologyinstitute.compatsnap.comnih.gov
Serotonin Receptors: Ziprasidone acts as an antagonist at the 5HT2A and 5HT1D receptors. fda.govfda.govpsychopharmacologyinstitute.com Notably, it functions as an agonist at the 5HT1A receptor. fda.govfda.govpsychopharmacologyinstitute.comnih.gov This 5HT1A agonism is considered to be a significant differentiating factor and may contribute to its beneficial effects on mood, cognitive symptoms, and negative symptoms, as well as a lower propensity for extrapyramidal symptoms (EPS). drugbank.compatsnap.comnih.govresearchgate.netnih.govnih.govresearchgate.net The antagonism of 5HT2C receptors may also contribute to increased dopamine and norepinephrine (B1679862) release in the prefrontal cortex. nih.gov
Adrenergic Receptors: Ziprasidone acts as an antagonist at α1-adrenergic receptors. patsnap.comhres.cahres.ca
Histamine Receptors: Ziprasidone functions as an antagonist at H1 histamine receptors. patsnap.comhres.cahres.ca
Neurotransmitter Reuptake Inhibition: Additionally, Ziprasidone inhibits the synaptic reuptake of both serotonin and norepinephrine. fda.govfda.govpsychopharmacologyinstitute.comdrugbank.comnih.gov This reuptake inhibition may contribute to its anxiolytic and antidepressant properties. drugbank.comnih.gov
Table 2: Functional Receptor Activity of Ziprasidone Hydrochloride
| Receptor Type | Subtype | Functional Activity | Reference(s) |
| Dopamine | D2 | Antagonist | fda.govfda.govpsychopharmacologyinstitute.compatsnap.comnih.govnih.gov |
| Serotonin (5-HT) | 5HT1A | Agonist | fda.govfda.govpsychopharmacologyinstitute.compatsnap.comnih.govresearchgate.net |
| 5HT1D | Antagonist | fda.govfda.govpsychopharmacologyinstitute.com | |
| 5HT2A | Antagonist | fda.govfda.govpsychopharmacologyinstitute.compatsnap.comresearchgate.netnih.govnih.gov | |
| 5HT2C | Antagonist | patsnap.comnih.gov | |
| Adrenergic | α1 | Antagonist | patsnap.comhres.cahres.ca |
| Histamine | H1 | Antagonist | patsnap.comhres.cahres.ca |
Antagonist Activities at Specific Receptors (e.g., D2, 5HT2A, 5HT1D)
Ziprasidone hydrochloride exhibits antagonist activity at several crucial receptors. It functions as an antagonist at dopamine D2 receptors, serotonin 5-HT2A receptors, and serotonin 5-HT1D receptors fda.govncats.iofda.gov. Furthermore, ziprasidone also demonstrates antagonistic activity at 5-HT2C receptors dergipark.org.trpatsnap.comresearchgate.net.
Detailed in vitro binding affinity studies reveal high affinity for dopamine D2 receptors (Ki = 4.8 nM) and serotonin 5-HT2A receptors (Ki = 0.4 nM) fda.gov. The compound also binds with high affinity to dopamine D3 receptors (Ki = 7.2 nM) and alpha1-adrenergic receptors (Ki = 10 nM) fda.gov. Ziprasidone displays moderate affinity for histamine H1 receptors (Ki = 47 nM) fda.gov. Notably, its in vitro 5-HT2A/D2 receptor affinity ratio is reported to be higher than that of other atypical antipsychotic agents such as risperidone (B510), olanzapine (B1677200), quetiapine (B1663577), and aripiprazole (B633) nih.gov. Conversely, ziprasidone exhibits negligible affinity for cholinergic muscarinic M1 receptors (IC50 >1 µM) fda.govfda.gov.
Table 1: Antagonist Binding Affinities of Ziprasidone Hydrochloride
| Receptor Type | Affinity (Ki) | Unit | Reference |
| Dopamine D2 | 4.8 | nM | fda.gov |
| Dopamine D3 | 7.2 | nM | fda.gov |
| Serotonin 5-HT2A | 0.4 | nM | fda.gov |
| Serotonin 5-HT2C | 1.3 | nM | fda.gov |
| Serotonin 5-HT1D | 2 | nM | fda.gov |
| α1-adrenergic | 10 | nM | fda.gov |
| Histamine H1 | 47 | nM | fda.gov |
| Cholinergic M1 | >1 | µM | fda.govfda.gov |
Agonist Activities at Specific Receptors (e.g., 5HT1A)
Ziprasidone hydrochloride functions as an agonist at the serotonin 5-HT1A receptor fda.govncats.iofda.govdergipark.org.trresearchgate.netresearchgate.net. It demonstrates a high affinity for this receptor, with a Ki value of 3.4 nM fda.gov. This potent agonist activity at 5-HT1A receptors is posited to play a role in its unique clinical actions, including potentially contributing to efficacy against negative symptoms and a reduced propensity for extrapyramidal side effects researchgate.netnih.gov. Research indicates that 5-HT1A receptor agonism increases dopamine release in the prefrontal cortex nih.gov.
Table 2: Agonist Activities of Ziprasidone Hydrochloride
| Receptor Type | Activity | Affinity (Ki/EC50) | Unit | Reference |
| Serotonin 5-HT1A | Agonist | 3.4 (Ki) | nM | fda.gov |
| Serotonin 5-HT1A | Agonist | 36.31 (EC50) | nM | caymanchem.com |
| Serotonin 5-HT1B | Partial Agonist | 6.17 (EC50) | nM | caymanchem.com |
Inverse Agonist Activity (e.g., 5-HT2A)
Ziprasidone hydrochloride exhibits unique pharmacological properties, including inverse agonist activity. It is notable among atypical antipsychotics for demonstrating inverse agonist activity at serotonin 5-HT2A receptors dergipark.org.trresearchgate.net. Additionally, ziprasidone displays inverse agonist activity at 5-HT2C receptors dergipark.org.trresearchgate.netresearchgate.net and 5-HT1D receptors (IC50 = 2.69 nM) caymanchem.com.
Table 3: Inverse Agonist Activities of Ziprasidone Hydrochloride
| Receptor Type | Activity | Affinity (IC50) | Unit | Reference |
| Serotonin 5-HT2A | Inverse Agonist | - | - | dergipark.org.trresearchgate.net |
| Serotonin 5-HT2C | Inverse Agonist | - | - | dergipark.org.trresearchgate.netresearchgate.net |
| Serotonin 5-HT1D | Inverse Agonist | 2.69 | nM | caymanchem.com |
Neurotransmitter Reuptake Inhibition Mechanisms
Ziprasidone hydrochloride significantly impacts neurotransmitter dynamics by inhibiting the synaptic reuptake of both serotonin and norepinephrine fda.govfda.govresearchgate.netnih.govdrugbank.com. This reuptake inhibition is achieved with moderate affinity at the respective transporter sites nih.govdrugbank.com. Its reuptake inhibitory effects are comparable in potency to those of the antidepressant imipramine (B1671792) dergipark.org.trresearchgate.net.
Ziprasidone hydrochloride acts as an inhibitor of the serotonin transporter (SERT), thereby preventing the reuptake of serotonin into presynaptic neurons researchgate.net. This action contributes to increased serotonin availability in the synaptic cleft. The pKi for SERT inhibition by ziprasidone is reported as 7.3, corresponding to a Ki of 5.3x10^-8 M guidetopharmacology.org.
In parallel with its effects on serotonin, ziprasidone hydrochloride also inhibits the neuronal reuptake of norepinephrine by acting on the norepinephrine transporter (NET) researchgate.net. This inhibition contributes to elevated levels of norepinephrine in the synapse nih.govdrugbank.com.
Serotonin Transporter (SERT) Inhibition
Intracellular Signaling Pathways and Post-receptor Effects
The comprehensive mechanism of action of ziprasidone hydrochloride is complex and not entirely understood, but it is believed to be mediated through a combination of its dopamine D2 and serotonin 5-HT2 receptor antagonism fda.govfda.gov. Beyond direct receptor binding, these interactions initiate downstream intracellular signaling events.
The antagonism of 5-HT2C receptors by ziprasidone can lead to the release of dopamine in various brain regions nih.gov. Conversely, the agonism at 5-HT1A receptors is associated with an increase in cortical dopamine release and may contribute to the amelioration of depressive symptoms patsnap.comnih.gov. The antagonism of 5-HT2C receptors is also implicated in a reduction of anxiety and an improvement in mood stability patsnap.com.
While not directly describing universal intracellular signaling pathways initiated by ziprasidone, its interaction with receptors like the dopamine D2 receptor influences pathways involving G proteins, which are known to modulate second messengers such as diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3), potentially affecting the release of Ca2+ ions from intracellular stores drugbank.com. Additionally, the antagonism of histamine H1 receptors by ziprasidone may affect cellular processes related to histamine signaling fda.govfda.gov. Similarly, antagonism of α1-adrenergic receptors can influence downstream signaling pathways associated with adrenergic neurotransmission fda.govfda.gov. Research indicates that ziprasidone can affect intracellular calcium (Ca2+) and sodium (Na+) homeostasis and enhance the production of reactive oxygen species (ROS) in atrial myocytes nih.gov. This effect is also linked to the activation of the TNF-α/NLRP3 inflammasome signaling pathway nih.gov.
G-Protein Coupled Receptor (GPCR) Mechanisms
Ziprasidone hydrochloride exhibits a broad affinity for a range of GPCRs, particularly those involved in dopaminergic and serotonergic neurotransmission drugbank.comfda.govpatsnap.commdpi.com. This unique receptor binding profile is central to its therapeutic effects.
Dopamine Receptors: Ziprasidone hydrochloride demonstrates high in vitro binding affinity for dopamine D2 and D3 receptors. It functions as an antagonist at these dopamine D2 receptors, an action believed to mitigate the hyperactivity of dopamine observed in conditions like schizophrenia fda.govpatsnap.comebmconsult.comfda.govpsychopharmacologyinstitute.comfda.gov. This antagonism helps to alleviate positive symptoms of psychosis, such as hallucinations and delusions patsnap.com.
Serotonin Receptors: The compound displays significant affinity for multiple serotonin receptors. It acts as an antagonist at serotonin 5-HT2A, 5-HT2C, and 5-HT1D receptors fda.govpatsnap.comebmconsult.comfda.govpsychopharmacologyinstitute.comtg.org.au. Notably, ziprasidone hydrochloride exhibits a higher 5-HT2A/D2 receptor affinity ratio compared to some other atypical antipsychotics drugbank.comprobes-drugs.org. In contrast to its antagonistic effects at other serotonin receptor subtypes, ziprasidone hydrochloride functions as an agonist at the 5-HT1A receptor fda.govpatsnap.comebmconsult.comfda.govpsychopharmacologyinstitute.comtg.org.aunih.gov. This 5-HT1A agonism is considered a distinguishing feature that may contribute to its pharmacological actions and mood-modulating effects patsnap.comnih.govwikipedia.org. Antagonism of 5-HT2A and 5-HT2C receptors, along with 5-HT1A agonism, is thought to play a role in ameliorating negative symptoms and cognitive deficits associated with schizophrenia, as well as contributing to mood stabilization in bipolar disorder patsnap.comwikipedia.org.
Adrenergic and Histamine Receptors: Ziprasidone hydrochloride also interacts with alpha1-adrenergic receptors and histamine H1 receptors. It shows high binding affinity for alpha1-adrenergic receptors and moderate affinity for histamine H1 receptors, acting as an antagonist at both fda.govebmconsult.comfda.govpsychopharmacologyinstitute.com. However, it demonstrates no appreciable affinity for cholinergic muscarinic M1 receptors drugbank.comfda.govebmconsult.comfda.govpsychopharmacologyinstitute.com.
The detailed receptor binding affinities and actions are summarized in the table below.
Downstream Signaling Cascades and Their Modulations
The interactions of ziprasidone hydrochloride with its target receptors initiate various downstream signaling cascades that contribute to its cellular effects. While the precise comprehensive mechanism remains under investigation, research has highlighted several key pathways.
Brain-Derived Neurotrophic Factor (BDNF) Modulation: Brain-Derived Neurotrophic Factor (BDNF) is a neurotrophin crucial for neuronal survival, growth, differentiation, and synaptic plasticity nih.govpatsnap.comresearchgate.net. Studies indicate that ziprasidone hydrochloride can modulate BDNF expression. For instance, administration of ziprasidone has been shown to significantly attenuate the decrease in BDNF mRNA expression induced by immobilization stress in rat hippocampus and neocortex nih.gov. BDNF exerts its effects by binding to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), which subsequently activates crucial intracellular signaling pathways. These pathways include the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway patsnap.comresearchgate.netmdpi.com. Activation of these cascades is vital for neuronal survival, growth, and synaptic plasticity mdpi.com.
AMP-activated Protein Kinase (AMPK) Activation: Research has also indicated that ziprasidone activates AMP-activated protein kinase (AMPK) nih.gov. AMPK is a master regulator of cellular energy homeostasis. Its activation can influence metabolic pathways, including those related to lipid synthesis and sterol regulatory element-binding protein (SREBP) activity nih.gov. This modulation of AMPK by ziprasidone differentiates its metabolic profile from some other antipsychotics nih.gov.
Calcium/Sodium Homeostasis and Oxidative Stress: At a cellular level, ziprasidone has been observed to impact intracellular calcium (Ca2+) and sodium (Na+) homeostasis in specific cell types, such as atrial myocytes. This can lead to dysregulation of these ion levels. Furthermore, ziprasidone has been shown to enhance the production of reactive oxygen species (ROS) and activate the Tumor Necrosis Factor-alpha (TNF-α)/NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome signaling pathway in atrial myocytes nih.gov. These findings suggest complex cellular responses involving oxidative stress and inflammatory pathways modulated by ziprasidone. nih.gov
Pharmacokinetic Research and Metabolic Pathways of Ziprasidone Hydrochloride
Absorption Mechanisms and Modulators in Preclinical Models
Ziprasidone (B1663615) is well absorbed following oral administration. When administered with food, the absolute bioavailability of a 20 mg oral dose is approximately 60%, and its absorption can increase up to two-fold in the presence of a meal. wikipedia.orgnih.govprobes-drugs.org Peak plasma concentrations after oral intake are typically reached within 6 to 8 hours. wikipedia.orgnih.govmims.com This enhanced absorption with food appears to be related to the bulk of the meal, as more absorption occurs the longer ziprasidone remains in the stomach. mims.comprobes-drugs.org
In contrast to oral administration, the systemic bioavailability of intramuscular (IM) ziprasidone is 100%. wikipedia.orgprobes-drugs.orgguidetopharmacology.org Following IM administration, peak serum concentrations are achieved more rapidly, typically around 60 minutes post-dose or earlier. wikipedia.orgguidetopharmacology.org Steady-state concentrations of ziprasidone are generally attained within one to three days of dosing, regardless of the administration route. wikipedia.orgnih.govguidetopharmacology.org
A summary of absorption characteristics is presented in the table below:
| Characteristic | Oral Administration | Intramuscular (IM) Administration |
| Absolute Bioavailability | Approximately 60% (20 mg dose, fed conditions) wikipedia.orgnih.govprobes-drugs.org | 100% wikipedia.orgguidetopharmacology.org |
| Effect of Food | Increased up to two-fold wikipedia.orgnih.govprobes-drugs.org | Not applicable (IM bypasses gastrointestinal absorption) |
| Time to Peak Plasma Conc. | 6 to 8 hours wikipedia.orgnih.govmims.com | Approximately 60 minutes or earlier wikipedia.orgguidetopharmacology.org |
| Time to Steady-State Conc. | 1 to 3 days wikipedia.orgnih.gov | 1 to 3 days wikipedia.orgguidetopharmacology.org |
Distribution Characteristics and Tissue Partitioning in Research Models
Ziprasidone exhibits a mean apparent volume of distribution of 1.5 L/kg. wikipedia.orgnih.govprobes-drugs.org The drug is highly bound to plasma proteins, with more than 99% of the drug bound, primarily to albumin and α1-acid glycoprotein (B1211001). wikipedia.orgnih.govprobes-drugs.org In in vitro studies, the plasma protein binding of ziprasidone was not affected by highly protein-bound drugs such as warfarin (B611796) or propranolol (B1214883), nor did ziprasidone alter their binding in human plasma. nih.govwikipedia.orgprobes-drugs.org This indicates a minimal potential for drug interactions resulting from displacement from plasma protein binding sites. wikipedia.org
Biotransformation and Metabolism Pathways
Ziprasidone is extensively metabolized after oral administration, with a negligible amount of unchanged drug excreted in urine (<1%) or feces (<4%). wikipedia.orgnih.govprobes-drugs.org The elimination of ziprasidone predominantly occurs via hepatic metabolism, with a mean terminal half-life of approximately 7 hours within the proposed clinical dose range. wikipedia.orgnih.govuni.lu The mean apparent systemic clearance is 7.5 mL/min/kg. wikipedia.orgnih.gov
The metabolism of ziprasidone involves several pathways, primarily through two distinct enzyme systems: oxidative metabolism catalyzed by cytochrome P450 (CYP) enzymes and reductive metabolism mediated by aldehyde oxidase. uni.lumims.comchembase.cnpharmgkb.org
Oxidative Metabolism Pathways (e.g., CYP3A4, CYP1A2 Contributions)
In vitro studies utilizing human liver microsomes and recombinant enzymes indicate that CYP3A4 is the major cytochrome P450 enzyme contributing to the oxidative metabolism of ziprasidone. wikipedia.orgnih.govuni.luprobes-drugs.org CYP1A2 may also contribute, but to a much lesser extent. wikipedia.orgnih.govuni.luprobes-drugs.org Based on the in vivo abundance of excretory metabolites, cytochrome P450-catalyzed oxidation accounts for less than one-third of ziprasidone's total metabolic clearance. wikipedia.orguni.luprobes-drugs.org
Ziprasidone shows little potential to interfere with the metabolism of other drugs primarily cleared by CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, suggesting a low likelihood of clinically significant drug interactions mediated by these enzymes. wikipedia.orgnih.govprobes-drugs.org For example, a study showed that ziprasidone did not alter the metabolism of dextromethorphan, a CYP2D6 substrate, to its major metabolite dextrorphan. wikipedia.orgprobes-drugs.org
Reductive Metabolism Pathways (e.g., Aldehyde Oxidase Activity)
Approximately two-thirds of ziprasidone's metabolic clearance is mediated by reduction via aldehyde oxidase. wikipedia.orguni.luprobes-drugs.org Aldehyde oxidase, a cytosolic enzyme, catalyzes the predominant reductive pathway, specifically the reduction of the benzisothiazole ring to dihydroziprasidone. uni.lunih.govguidetomalariapharmacology.orgmims.com Unlike some other drug-metabolizing enzymes, there are no known clinically relevant inhibitors or inducers of aldehyde oxidase, and its activity does not appear to be significantly altered by co-administered drugs or xenobiotics. wikipedia.orguni.luchembase.cn
Formation and Characterization of Major Metabolites (e.g., Benzisothiazole Sulfoxide (B87167), BITP-Sulphone, Ziprasidone Sulfoxide, S-Methyl-dihydroziprasidone)
Ziprasidone is extensively metabolized, yielding four major circulating metabolites: benzisothiazole (BITP) sulphoxide, BITP-sulphone, ziprasidone sulphoxide, and S-methyl-dihydroziprasidone. nih.govwikipedia.orguni.luprobes-drugs.org Unchanged ziprasidone accounts for approximately 44% of the total drug-related material in serum. nih.govwikipedia.orgnih.govprobes-drugs.org
The metabolic transformations of ziprasidone include:
Oxidation at sulfur: This leads to the formation of ziprasidone sulfoxide and ziprasidone sulfone, which are major metabolites found in human serum. mims.comctdbase.org
Oxidative N-dealkylation: This pathway produces metabolites such as (6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)acetic acid (OX-COOH) and 3-(piperazine-1-yl)-1,2-benzisothiazole (BITP). mims.comctdbase.org BITP subsequently undergoes sequential oxidation to BITP sulfoxide and BITP sulfone, and then BITP sulfone lactam. mims.com
Reductive cleavage and methylation: This process generates S-Methyl-dihydroziprasidone, which can be further oxidized to S-Methyl-dihydro-ziprasidone-sulfoxide. mims.comctdbase.org
Dearylation: This pathway produces 6-chloro-5-(2-piperazin-1-yl-ethyl)-1,3-dihydro-indol-2-one (B3324532) (OX-P). mims.com
Hydration and subsequent oxidation: This transforms the parent drug into dihydro-ziprasidone-sulfone. mims.com
The affinities of the sulfoxide and sulfone metabolites for 5-HT2 and D2 receptors are considerably lower than that of the parent drug, suggesting that these metabolites are unlikely to contribute significantly to the antipsychotic effects of ziprasidone. ctdbase.org
Enzymatic Contribution to Metabolite Formation (e.g., Thiol Methyltransferase)
The formation of S-methyl-dihydroziprasidone, a significant circulating metabolite, occurs in a two-step process. wikipedia.orgguidetomalariapharmacology.orgnih.govuni.lu The initial reduction reaction of the benzisothiazole ring to dihydroziprasidone is primarily mediated by aldehyde oxidase, and also by chemical reduction involving glutathione. uni.luguidetomalariapharmacology.orgnih.gov The subsequent methylation of the thiophenol group to yield S-methyl-dihydroziprasidone is catalyzed by thiol methyltransferase (TMT). wikipedia.orgguidetomalariapharmacology.orgnih.govuni.lu Recent research has identified methyltransferase-like protein 7A (METTL7A) and methyltransferase-like protein 7B (METTL7B) as the enzymes responsible for microsomal alkyl thiol methyltransferase activity. norman-network.com
Excretion Pathways in Preclinical Studies
Ziprasidone hydrochloride undergoes extensive metabolism following oral administration, with only a minor fraction of the parent drug being excreted unchanged fda.govfda.govdrugs.com. Specifically, less than 1% of the administered dose is excreted in the urine as unchanged ziprasidone, and less than 4% is eliminated via the feces as unchanged drug fda.govfda.govdrugs.com. The primary route of elimination for ziprasidone and its metabolites is through the feces, accounting for approximately 66% of the total drug-related material, while approximately 20% of the dose is excreted in the urine fda.govfda.govdrugs.com.
The elimination of ziprasidone is predominantly mediated by hepatic metabolism, with a mean terminal half-life estimated to be around 7 hours fda.govfda.gov. The metabolic clearance pathways for ziprasidone are multifaceted, yielding four main circulating metabolites: benzisothiazole (BITP) sulphoxide, BITP-sulphone, ziprasidone sulphoxide, and S-methyl-dihydroziprasidone fda.govfda.govdrugs.com. Research indicates that approximately two-thirds of ziprasidone's metabolic clearance is facilitated by reduction via aldehyde oxidase, whereas less than one-third is mediated by cytochrome P450 (CYP) catalyzed oxidation fda.govfda.gov. CYP3A4 is identified as the major CYP enzyme contributing to the oxidative metabolism of ziprasidone, with CYP1A2 contributing to a much lesser extent fda.govfda.govmedsafe.govt.nz. Furthermore, the formation of S-methyl-dihydroziprasidone occurs in two distinct steps, involving reduction by aldehyde oxidase followed by methylation catalyzed by thiol methyltransferase fda.govfda.gov. S-methyl-dihydroziprasidone is primarily eliminated through fecal excretion and CYP3A4-catalyzed metabolism, while the sulphoxide metabolite is eliminated via renal extraction medsafe.govt.nz.
The following table summarizes the excretion pathways and percentages of ziprasidone hydrochloride:
| Excretion Pathway | Percentage of Total Dose (Preclinical Studies) | Note |
| Unchanged drug in urine | <1% fda.govfda.govdrugs.com | Minimal excretion of parent compound |
| Unchanged drug in feces | <4% fda.govfda.govdrugs.com | Minimal excretion of parent compound |
| Total drug-related material in urine | Approximately 20% fda.govfda.govdrugs.com | Includes metabolites |
| Total drug-related material in feces | Approximately 66% fda.govfda.govdrugs.com | Primary route of elimination for drug-related material, includes metabolites |
| Metabolic Clearance via Aldehyde Oxidase | Approximately two-thirds fda.govfda.gov | Main metabolic route |
| Metabolic Clearance via Cytochrome P450 (CYP) | Less than one-third fda.govfda.gov | CYP3A4 is major, CYP1A2 minor fda.govfda.govmedsafe.govt.nz |
Protein Binding Dynamics and Implications for Distribution in Research Models
Ziprasidone hydrochloride exhibits extensive binding to plasma proteins, with more than 99% of the drug bound in the plasma fda.govfda.govresearchgate.netdrugbank.com. The primary proteins responsible for this binding are albumin and α1-acid glycoprotein fda.govfda.govdrugbank.com.
Studies conducted in vitro have demonstrated that the plasma protein binding of ziprasidone is not altered by the presence of highly protein-bound drugs such as warfarin or propranolol fda.govfda.govhres.ca. Conversely, ziprasidone did not alter the binding of these drugs in human plasma fda.govfda.govhres.ca. These findings suggest that the potential for drug interactions involving ziprasidone due to protein displacement is minimal fda.govfda.govhres.ca.
The mean apparent volume of distribution for ziprasidone is reported to be 1.5 L/kg fda.govfda.govdrugbank.com. This parameter provides insight into how widely the drug distributes into body tissues relative to the plasma. The high extent of protein binding significantly influences the distribution dynamics of ziprasidone within research models, as only the unbound fraction of the drug is generally considered pharmacologically active and able to readily distribute into tissues to exert its effects fda.govfda.govdrugbank.com.
The following table summarizes key protein binding and distribution parameters for ziprasidone hydrochloride:
| Parameter | Value | Primary Binding Proteins | Implications |
| Plasma Protein Binding | >99% fda.govfda.govresearchgate.netdrugbank.com | Albumin, α1-acid glycoprotein fda.govfda.govdrugbank.com | Extensive binding, limiting unbound drug |
| Volume of Distribution (mean) | 1.5 L/kg fda.govfda.govdrugbank.com | N/A | Suggests moderate distribution into body tissues |
| Displacement Potential | Minimal fda.govfda.govhres.ca | N/A | No significant alteration by warfarin or propranolol, and vice versa |
Preclinical Pharmacological and Neurobiological Investigations of Ziprasidone Hydrochloride
In Vitro Pharmacological Assays and Cell-Based Models
Preclinical studies often commence with in vitro assays to determine a compound's binding affinities and functional activity at target receptors and enzymes, providing foundational insights into its pharmacodynamic profile.
Ziprasidone (B1663615) exhibited high in vitro binding affinity for several key neurotransmitter receptors, including dopamine (B1211576) D2 and D3, and serotonin (B10506) 5-HT2A, 5-HT2C, 5-HT1A, 5-HT1D, and α1-adrenergic receptors wikipedia.orgmims.commims.comuni.lu. It also demonstrated moderate affinity for the histamine (B1213489) H1 receptor wikipedia.orgmims.commims.comuni.lu. These binding affinities are quantified by their dissociation constants (K_i values), which indicate the concentration at which the compound occupies 50% of the receptor sites.
Table 1: Receptor Binding Affinities (K_i values) of Ziprasidone Hydrochloride
| Receptor Type | K_i (nM) | Action | Citation |
| Dopamine D2 | 4.8 | Antagonist | wikipedia.orgmims.commims.com |
| Dopamine D3 | 7.2 | - | wikipedia.orgmims.commims.com |
| Serotonin 5-HT2A | 0.4 | Antagonist | wikipedia.orgmims.commims.com |
| Serotonin 5-HT2C | 1.3 | - | wikipedia.orgmims.commims.com |
| Serotonin 5-HT1A | 3.4 | Agonist | wikipedia.orgmims.commims.com |
| Serotonin 5-HT1D | 2.0 | Antagonist | wikipedia.orgmims.com |
| α1-adrenergic | 10 | Antagonist | wikipedia.orgmims.commims.com |
| Histamine H1 | 47 | - | wikipedia.orgmims.commims.com |
Beyond receptor binding, ziprasidone also inhibited the synaptic reuptake of both serotonin and norepinephrine (B1679862) wikipedia.orgmims.com. Notably, no appreciable affinity was observed for other receptor/binding sites tested, such as the cholinergic muscarinic receptor (IC50 >1 µM) wikipedia.orgmims.com.
In functional assays, ziprasidone acted as an antagonist at D2, 5-HT2A, and 5-HT1D receptors, while functioning as an agonist at the 5-HT1A receptor wikipedia.orgmims.com. The 5-HT2A receptor, for instance, is known to couple with the Gq/G11 signaling pathway, and its antagonism by ziprasidone is a key aspect of its proposed mechanism nih.gov. The high 5-HT2A/D2 receptor affinity ratio of ziprasidone is a distinguishing feature compared to some other atypical antipsychotics wikipedia.org. These specific receptor modulations and transporter inhibition contribute to the unique pharmacodynamic profile of ziprasidone.
In vitro enzyme inhibition studies utilizing human liver microsomes indicated that ziprasidone had minimal inhibitory effects on major cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 wikipedia.orgtajando.com. This suggests that ziprasidone is unlikely to significantly interfere with the metabolism of drugs primarily processed by these enzymes wikipedia.orgtajando.com.
Table 2: Cytochrome P450 Inhibition Profile of Ziprasidone Hydrochloride
| Cytochrome P450 Isoenzyme | Inhibitory Effect | K_i (µM) | Citation |
| CYP1A2 | Little inhibitory | - | wikipedia.orgtajando.com |
| CYP2C9 | Little inhibitory | - | wikipedia.orgtajando.com |
| CYP2C19 | Little inhibitory | - | wikipedia.orgtajando.com |
| CYP2D6 | Weak inhibitor | 11 | wikipedia.orgtajando.comnih.gov |
| CYP3A4 | Little inhibitory | - | wikipedia.orgtajando.com |
While in vitro studies showed a weak inhibitory effect on CYP2D6 with a K_i of 11 µM, in vivo clinical studies have corroborated that ziprasidone does not significantly inhibit the clearance of drugs metabolized by CYP2D6 nih.gov. The metabolic clearance of ziprasidone predominantly occurs via hepatic metabolism, with approximately two-thirds mediated by reduction through aldehyde oxidase and less than one-third via cytochrome P450-catalyzed oxidation, primarily CYP3A4 wikipedia.orgtajando.comfishersci.se.
Functional Cell-Based Assays (e.g., Receptor Activation, Signaling)
Animal Models of Neuropsychiatric Disorders
Animal models are critical for investigating the in vivo effects of pharmaceutical compounds on complex behaviors and pathological processes relevant to neuropsychiatric disorders.
Detailed research findings and specific data tables directly assessing the effects of ziprasidone hydrochloride on locomotor activity in rodent models were not found in the provided search results.
Investigations into the neuroprotective effects of ziprasidone hydrochloride have been conducted in animal models of cerebral ischemia. A study in rats with experimentally-induced transient cerebral ischemia, caused by a 10-minute occlusion of bilateral common carotid arteries, examined the neuroprotective capacity of ziprasidone fishersci.seatamanchemicals.com. The study compared ziprasidone's effects to those of haloperidol (B65202), a typical antipsychotic, and control groups fishersci.seatamanchemicals.com.
Animals were divided into four groups: a sham-operated control group, an ischemia control group, a haloperidol-treated group, and a ziprasidone-treated group fishersci.seatamanchemicals.com. Following 10 minutes of ischemia, the haloperidol group received 1 mg/kg intramuscularly, while the ziprasidone group received 2.5 mg/kg intraperitoneally fishersci.seatamanchemicals.com. Seven days post-ischemia, the number of intact neurons in the hippocampus and dentate gyrus was assessed fishersci.seatamanchemicals.com.
Table 3: Hippocampal Neuron Survival in Rat Ischemia Model
| Group | Surviving Cell Numbers (Mean) | Citation |
| Sham-operated control | 198 | fishersci.seatamanchemicals.com |
| Ischemia control | 80 | fishersci.seatamanchemicals.com |
| Haloperidol-treated | 185 | fishersci.seatamanchemicals.com |
| Ziprasidone-treated | 189 | fishersci.seatamanchemicals.com |
The results indicated a significant difference in surviving cell numbers across the groups. Notably, the number of intact hippocampal cells was significantly higher in the ziprasidone-treated group compared to the ischemia controls fishersci.seatamanchemicals.com. Furthermore, the neuroprotective effects of ziprasidone were found to be as potent as those observed with haloperidol fishersci.seatamanchemicals.com. This neuroprotective activity may be partly attributed to ziprasidone's agonist activity at 5-HT1A receptors and its potential to induce the expression of endogenous neurotrophic factors such as brain-derived neurotrophic factor (BDNF), nerve growth factor (NGF), and glial cell-derived neurotrophic factor (GDNF) fishersci.sewikipedia.org. Additionally, ziprasidone was observed to attenuate the increased intensity of microglial markers (Iba-1) in the infarcted cortical area, suggesting an anti-inflammatory or immunomodulatory neuroprotective action wikipedia.org. Co-administration of ziprasidone with neural progenitor cells (NPCs) further enhanced neuroprotective effects against ischemic brain injury, leading to significant reductions in infarct volume and improvements in neurological functions wikipedia.org.
Investigation of Central Nervous System Effects beyond Receptor Occupancy (e.g., Neurogenesis)
Preclinical research on ziprasidone hydrochloride has explored its effects on the central nervous system that go beyond simple receptor binding, particularly focusing on neuroplasticity and neuroprotective mechanisms. Studies have indicated that ziprasidone may influence the expression of brain-derived neurotrophic factor (BDNF), a crucial protein involved in neuronal survival, growth, and plasticity dergipark.org.trnih.govnih.gov.
In rat models, ziprasidone has been shown to attenuate the decrease in BDNF messenger RNA (mRNA) expression induced by immobilization stress in both the hippocampus and neocortex. This suggests a potential neuroprotective effect by recovering stress-induced reductions in BDNF mRNA expression nih.gov. Comparative studies involving adult neural stem cells (ANSCs) isolated from the murine hippocampus demonstrated that ziprasidone significantly increased the generation of beta-III-tubulin-positive neurons, a marker for new neurons, compared to haloperidol. This pro-neurogenic effect of ziprasidone is hypothesized to be linked to its agonistic activity at 5-HT1A receptors, a property not shared by haloperidol researchgate.netnih.gov. Furthermore, co-administration of ziprasidone with neural progenitor cells (NPCs) in an animal model of focal cerebral ischemia led to enhanced neuroprotection, including a significant reduction of infarct volume and improved neurological functions. This combination also induced the expression of endogenous neurotrophic factors such as BDNF, nerve growth factor (NGGF), and glial cell-derived neurotrophic factor (GDNF) nih.gov.
Behavioral Phenotyping in Preclinical Research
Behavioral phenotyping in preclinical research evaluates the effects of compounds on animal behaviors, often in models designed to mimic aspects of human psychiatric conditions. Ziprasidone's effects have been assessed in various behavioral paradigms.
For instance, in studies investigating antidepressant activity, ziprasidone demonstrated effects in male albino rats using models such as the Tail Suspension Test and Forced Swimming Test. In the Tail Suspension Test, a reduction in the duration of immobility indicates antidepressant activity. Ziprasidone administration led to a significant difference in antidepressant activity when compared to a control group, similar to the known antidepressant fluoxetine (B1211875) msjonline.org.
Animal models of schizophrenia commonly assess behaviors like locomotor activity, sensorimotor gating, and prepulse inhibition (PPI), as these can reflect positive, negative, and cognitive symptoms observed in humans. While many antipsychotics can alleviate these behavioral impairments, specific detailed behavioral phenotyping studies solely focused on ziprasidone's unique profile across all these models are less frequently highlighted in general overviews, which often discuss broad categories of atypical antipsychotics smw.chnih.govnih.govresearchgate.netmdpi.com. However, the effectiveness of ziprasidone in treating psychiatric conditions in humans implies its activity in relevant animal models that predict antipsychotic action hres.ca.
Table 1: Preclinical Behavioral Effects of Ziprasidone Hydrochloride
| Behavioral Model | Animal Species | Key Finding | Reference |
| Tail Suspension Test | Rat | Significant reduction in immobility duration, indicating antidepressant activity, comparable to fluoxetine. | msjonline.org |
| Forced Swimming Test | Rat | Evaluated for antidepressant activity. | msjonline.org |
| Focal Cerebral Ischemia | Rat | Improved functional behavior and reduced infarct volume, especially when combined with neural progenitor cells, suggesting neuroprotective effects and impact on neurological function. | nih.gov |
| Immobilization Stress (BDNF mRNA) | Rat | Attenuated stress-induced decrease in BDNF mRNA expression in hippocampus and neocortex, suggesting neuroprotective and neurotrophic influences beyond typical receptor occupancy. | nih.gov |
Developmental and Reproductive Toxicology in Animal Models
Developmental and Reproductive Toxicology (DART) studies are critical preclinical investigations that assess the potential for a drug to cause adverse effects on fertility, embryonic, fetal, and postnatal development. These studies typically involve administration of the compound to animal models during relevant periods of reproduction and development premierconsulting.comnih.gov.
Animal studies with ziprasidone hydrochloride have revealed evidence of developmental toxicity, including possible teratogenic effects hres.cadrugs.comfda.govapotex.comnih.govhres.ca.
Rabbits: When ziprasidone was administered to pregnant rabbits during the period of organogenesis, an increased incidence of fetal structural abnormalities was observed at a dose of 30 mg/kg/day. These abnormalities included ventricular septal defects, other cardiovascular malformations, and kidney alterations. There was no evidence to suggest that these developmental effects were secondary to maternal toxicity. The developmental no-effect dose was 10 mg/kg/day, which is considered equivalent to the maximum recommended human dose (MRHD) on a mg/m² basis hres.cafda.gov.
Rats: In pregnant rats, doses of 40 and 160 mg/kg/day (2 and 8 times the MRHD on a mg/m² basis, respectively) were associated with maternal toxicity. An increase in the number of pups born dead and a decrease in postnatal survival through the first four days of lactation were observed among the offspring of female rats treated during gestation and lactation hres.cafda.govapotex.com. The developmental no-effect dose in rats was 5 mg/kg/day (0.2 times the MRHD on a mg/m² basis) hres.cafda.gov.
Fertility: In fertility studies in rats, increased time to copulation was observed at doses of 10 to 160 mg/kg/day (0.5 to 8 times the MRHD). The fertility rate was reduced at 8 times the MRHD, although no impairment was noted at 2 times the MRHD. The effect on fertility appeared to primarily affect females, as male rats given 160 mg/kg/day showed no impaired fertility when mated with untreated females fda.govnih.gov.
Table 2: Developmental and Reproductive Toxicology Findings of Ziprasidone Hydrochloride in Animal Models
| Animal Species | Dose (mg/kg/day) (vs. MRHD mg/m² basis) | Observed Effects | Reference |
| Rabbits | 30 (3x MRHD) | Increased incidence of fetal structural abnormalities (ventricular septal defects, cardiovascular malformations, kidney alterations). | hres.cafda.gov |
| Rabbits | 10 (1x MRHD) | No developmental effects (developmental no-effect dose). | hres.cafda.gov |
| Rats | 40 (2x MRHD) | Associated with maternal toxicity; increased time to copulation. | hres.cafda.govnih.gov |
| Rats | 160 (8x MRHD) | Associated with maternal toxicity; increased number of pups born dead, decreased postnatal survival, reduced fertility rate (female-specific). | hres.cafda.govapotex.comnih.gov |
| Rats | 5 (0.2x MRHD) | No developmental effects (developmental no-effect dose). | hres.cafda.gov |
Comparative Preclinical Pharmacological Profiling with Other Atypical Antipsychotics
Preclinical pharmacological profiling of ziprasidone hydrochloride reveals a distinct receptor binding and functional activity profile when compared to other atypical antipsychotics such as olanzapine (B1677200), risperidone (B510), quetiapine (B1663577), and clozapine (B1669256).
Ziprasidone is characterized as a potent antagonist of both serotonin 5-HT2A and dopamine D2 receptors drugbank.compsychiatryonline.orgresearchgate.net. A key distinguishing feature is its high 5-HT2A/D2 receptor affinity ratio, which is noted to be higher than that of olanzapine, quetiapine, risperidone, and aripiprazole (B633) drugbank.compsychiatryonline.orgresearchgate.nettg.org.aupsychiatrist.comresearchgate.netresearchgate.netnih.govoup.compsychiatryonline.org. This higher affinity for 5-HT2A receptors is often associated with a reduced risk of extrapyramidal symptoms (EPS) and a better tolerability profile compared to traditional antipsychotics psychiatryonline.orgresearchgate.nettg.org.auoup.com.
Beyond D2 and 5-HT2A antagonism, ziprasidone also exhibits potent interaction with other serotonergic receptors, including 5-HT2C and 5-HT1D antagonism, and 5-HT1A agonism drugbank.comresearchgate.netresearchgate.netpsychiatryonline.orgnih.govmdpi.com. Its 5-HT1A agonism is thought to contribute to its neuroprotective effects and may play a role in its efficacy against depressive and negative symptoms dergipark.org.trresearchgate.netresearchgate.netmdpi.com. Antagonism of 5-HT2C receptors can disinhibit dopamine and norepinephrine neurons in the cortex, potentially contributing to improvements in cognitive and affective abnormalities nih.gov. Additionally, ziprasidone inhibits the neuronal reuptake of serotonin (5-HT) and norepinephrine, a mechanism shared with some antidepressants drugbank.comresearchgate.net.
In terms of receptor selectivity, ziprasidone has a low affinity for muscarinic cholinergic M1, histamine H1, and alpha1-adrenergic receptors drugbank.compsychiatryonline.orgpsychiatrist.comnih.govnih.govwikipedia.orgwikipedia.org. This low affinity contributes to a lower incidence of associated side effects such as cognitive disturbance (due to M1), sedation (due to H1), and orthostatic hypotension (due to alpha1) compared to some other atypical antipsychotics drugbank.compsychiatryonline.org.
Comparative studies have highlighted differences in metabolic profiles. Ziprasidone is notable for its low propensity to induce weight gain and associated metabolic side effects (e.g., hyperlipidemia, elevated plasma glucose levels) compared to several other atypical antipsychotics, including olanzapine, quetiapine, and risperidone psychiatryonline.orgresearchgate.netresearchgate.netmdpi.comwikipedia.orgwikipedia.orgnih.govfrontiersin.org. This favorable metabolic profile is often linked to its unique receptor binding profile researchgate.netresearchgate.net. For example, a study comparing ziprasidone and olanzapine in acutely ill inpatients with schizophrenia or schizoaffective disorder found comparable antipsychotic efficacy, but differences favoring ziprasidone were observed in metabolic parameters like body weight, total cholesterol, triglycerides, and low-density lipoprotein cholesterol psychiatryonline.org.
While ziprasidone generally has a reduced risk of EPS, some comparative analyses suggest it may produce slightly more EPS than olanzapine in certain contexts nih.gov. Regarding prolactin, ziprasidone has a low risk of elevation, exhibiting less prolactin increase than risperidone, but potentially more than quetiapine hres.capsychiatryonline.orgpsychiatrist.comnih.gov.
Table 3: Comparative Preclinical Receptor Binding Profile of Ziprasidone Hydrochloride with Other Atypical Antipsychotics (Illustrative)
| Antipsychotic | 5-HT2A Affinity | D2 Affinity | 5-HT2A/D2 Ratio | 5-HT1A Agonism | 5-HT2C Antagonism | M1 Affinity | H1 Affinity | α1 Affinity |
| Ziprasidone | High | High | High | Yes | Yes | Low | Low | Low |
| Olanzapine | High | High | Lower than ZPS | No | Yes | Moderate | High | Moderate |
| Risperidone | High | High | Similar to ZPS | No | No | Low | Moderate | High |
| Quetiapine | High | Low | High | No | Yes | Moderate | High | Moderate |
| Clozapine | High | Low | High | No | Yes | High | High | High |
Synthetic Chemistry and Medicinal Chemistry Aspects of Ziprasidone Hydrochloride
Historical and Contemporary Synthetic Pathways for Ziprasidone (B1663615) Hydrochloride
The synthesis of ziprasidone hydrochloride has evolved significantly, with initial patented routes giving way to more efficient and selective contemporary processes. Early synthetic approaches for ziprasidone were described in U.S. Patent 4,831,031 (1989) and U.S. Patent 5,312,925 (1994), both assigned to Pfizer Inc. newdrugapprovals.orggoogle.comgoogle.comgoogle.com. One such method involved the reaction of 1-(1,2-benzisothiazol-3-yl)piperazine with 5-(2-bromoethyl)-6-chloro-oxindole newdrugapprovals.org. Another early process entailed refluxing N-(1,2-benzisothiazol-3-yl)piperazine with 5-(2-chloroethyl)-6-chloro-oxindole in methyl isobutyl ketone in the presence of sodium iodide and sodium carbonate google.com. These historical methods sometimes required extensive purification, such as column chromatography, and could lead to impurities google.com.
Contemporary synthetic pathways have focused on improving efficiency and minimizing impurity formation to facilitate industrial-scale production google.com. A notable advancement includes a one-step commercial process for synthesizing a key intermediate, 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) newdrugapprovals.org. This improved method involves the oxidative coupling of piperazine (B1678402) with bis(2-cyanophenyl)disulfide at elevated temperatures, utilizing dimethyl sulfoxide (B87167) (DMSO) as a co-solvent and oxidant newdrugapprovals.orgbeilstein-journals.orgbeilstein-journals.org. Another refined process targets the synthesis of the crucial intermediate 6-chloro-5-(2-chloroethyl)oxindole, employing a novel Lewis acid-mediated selective deoxygenation of its ketone precursor newdrugapprovals.org. Furthermore, a more recent synthetic route for the 6-chloro-2-indolone intermediate starts from m-chloronitrobenzene, proceeding through nitroreduction, aminoacylation, Friedel-Crafts alkylation, and subsequent cyclization google.com.
Key Intermediates and Reaction Mechanisms
The synthesis of ziprasidone hydrochloride relies on several pivotal intermediates and characteristic reaction mechanisms:
Key Intermediates:
3-(1-piperazinyl)-1,2-benzisothiazole: This compound serves as a critical building block, often formed via oxidative coupling newdrugapprovals.orgnih.gov.
5-(2-chloroethyl)-6-chloro-oxindole (or 5-(2-bromoethyl)-6-chloro-oxindole): This chlorinated oxindole (B195798) derivative is another essential precursor, reacting with the piperazine-benzisothiazole moiety in the final coupling step newdrugapprovals.orggoogle.com.
6-chloro-2-indolone (or 6-chlorooxindole): A fundamental indolone core that can be synthesized through various routes, including a multi-step process from m-chloronitrobenzene google.comgoogle.com.
Bis(2-cyanophenyl)disulfide: Used in the oxidative coupling reaction to form the benzisothiazole-piperazine intermediate beilstein-journals.orgbeilstein-journals.org.
Reaction Mechanisms:
Oxidative Coupling: A contemporary approach for preparing 3-(1-piperazinyl)-1,2-benzisothiazole involves the oxidative coupling of piperazine with bis(2-cyanophenyl)disulfide, facilitated by DMSO beilstein-journals.orgbeilstein-journals.org.
Nucleophilic Aromatic Substitution (SNAr): An earlier synthetic route for ziprasidone featured a nucleophilic aromatic substitution step that yielded only 38% of the desired product, indicating challenges in this particular transformation beilstein-journals.orgbeilstein-journals.org. SNAr reactions typically require specific conditions, such as high temperatures, strong bases, or the presence of electron-withdrawing groups, to proceed efficiently chemrxiv.org.
Reduction Reactions: Reduction steps are crucial for converting functional groups. For instance, triethylsilane in trifluoroacetic acid was used to reduce carbonyl groups in one synthetic method, although this approach was noted for its high cost google.com. Selective deoxygenation mediated by a Lewis acid has also been reported for an intermediate synthesis newdrugapprovals.org. Nitroreduction is employed in the preparation of the 6-chloro-2-indolone intermediate from m-chloronitrobenzene google.com.
Cyclization and Condensation: The formation of cyclic structures, such as the 6-chloro-2-indolone moiety, can involve reactions like Friedel-Crafts alkylation followed by cyclization google.com. The final stage of ziprasidone synthesis typically involves a condensation reaction between the 3-(1-piperazinyl)-1,2-benzisothiazole and the substituted chloroethyl-oxindole derivative newdrugapprovals.orggoogle.com.
Efficiency and Selectivity of Synthetic Routes
The evolution of ziprasidone synthesis has been driven by the need for enhanced efficiency and selectivity, particularly for industrial production. Earlier routes often faced limitations, such as low yields (e.g., 38% for a nucleophilic aromatic substitution step) and the formation of impurities, which necessitated intensive purification processes like column chromatography google.combeilstein-journals.orgbeilstein-journals.org.
Modern synthetic strategies aim to overcome these challenges by minimizing impurity generation and optimizing reaction conditions google.com. For example, the improved oxidative coupling process for 3-(1-piperazinyl)-1,2-benzisothiazole is designed to convert each equivalent of the disulfide component into two equivalents of the product, suggesting a more atom-economical synthesis beilstein-journals.orgbeilstein-journals.org. Significant efforts have been directed towards achieving high purity of the final product, with contemporary methods reporting purities exceeding 99.8% and total impurities below 0.2% by High-Performance Liquid Chromatography (HPLC) google.com. The control of impurities, such as des-chloro ziprasidone, is a critical aspect of these improved processes, often achieved through optimized extraction and crystallization steps during intermediate work-ups google.comgoogle.com. The high cost associated with certain reagents, like triethylsilane, has also prompted the development of more economical alternatives google.com.
Oxidative Coupling and Nucleophilic Aromatic Substitution in Synthesis
Oxidative Coupling: Oxidative coupling plays a significant role in contemporary ziprasidone synthesis. An improved and commercially viable process for synthesizing the key intermediate, 3-(1-piperazinyl)-1,2-benzisothiazole, involves the oxidative coupling of piperazine with bis(2-cyanophenyl)disulfide beilstein-journals.orgbeilstein-journals.org. This reaction is conducted at elevated temperatures and utilizes DMSO as both a co-solvent and an oxidant beilstein-journals.orgbeilstein-journals.org. This particular application of oxidative coupling contributes to a more efficient conversion, reportedly converting each equivalent of the disulfide starting material into two equivalents of the desired product beilstein-journals.orgbeilstein-journals.org.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution reactions have also been explored in the synthesis of ziprasidone. However, an early synthesis route encountered a "poor" nucleophilic aromatic substitution step, resulting in a low yield of only 38% for the intended product beilstein-journals.orgbeilstein-journals.org. This suggests that while SNAr is a general and useful strategy in organic synthesis, its application in ziprasidone pathways may require precise control over reaction conditions to achieve acceptable efficiency. Generally, SNAr reactions are known to demand elevated temperatures, strong bases, or the strategic placement of electron-withdrawing groups on the aromatic ring to facilitate the substitution of leaving groups chemrxiv.org. The challenges faced in early routes highlight the importance of optimizing such critical bond-forming reactions in complex drug synthesis.
Structure-Activity Relationship (SAR) Studies
Ziprasidone hydrochloride is recognized for its distinctive receptor binding profile, which underlies its therapeutic efficacy as an atypical antipsychotic. Its structure-activity relationship (SAR) is defined by its ability to modulate various neurotransmitter systems, primarily dopamine (B1211576) and serotonin (B10506).
Identification of Pharmacophoric Elements
The chemical structure of ziprasidone, 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, comprises several key pharmacophoric elements: a 1,2-benzisothiazole (B1215175) core, a piperazine ring, and a 6-chlorooxindole (B1630528) moiety connected by an ethyl linker drugs.comwikipedia.orgpharmacophorejournal.com.
Ziprasidone exhibits high in vitro binding affinity for several dopamine and serotonin receptors drugbank.comnih.govfda.govresearchgate.net. It functions as an antagonist at dopamine D2 and D3 receptors, and serotonin 5-HT2A, 5-HT2C, and 5-HT1D receptors drugbank.comnih.govfda.govresearchgate.net. Additionally, ziprasidone acts as an agonist at the 5-HT1A receptor and inhibits the neuronal reuptake of both serotonin and norepinephrine (B1679862) nih.govfda.govpharmacompass.com. This polypharmacology is crucial to its action. The drug shows a comparatively lower affinity for muscarinic cholinergic M1, histamine (B1213489) H1, and alpha1-adrenergic receptors drugbank.comfda.gov.
A defining feature of ziprasidone's pharmacological profile is its high 5-HT2A/D2 receptor affinity ratio pharmacophorejournal.comdrugbank.comresearchgate.net. This elevated ratio is a key determinant distinguishing it from many other antipsychotics and is thought to contribute to a lower incidence of extrapyramidal symptoms and enhanced relief of negative symptoms drugbank.comresearchgate.net. The presence of the benzisothiazole and piperazine moieties is structurally analogous to other antipsychotics such as lurasidone (B1662784) and perospirone, suggesting their fundamental role in receptor interactions researchgate.net.
Table 1: Ziprasidone Hydrochloride Receptor Binding Affinities (Ki values)
| Receptor Type | Function | Ki (nM) | Ki (nM) fda.gov |
| 5-HT2A | Antagonist | 0.4 | 0.4 |
| 5-HT2C | Antagonist | 1.3 | 1.3 |
| 5-HT1D | Antagonist | 2 | 2 |
| 5-HT1A | Agonist | 3.4 | 3.4 |
| D2 (Dopamine) | Antagonist | 4.8 | 4.8 |
| D3 (Dopamine) | Antagonist | 7.2 | 7.2 |
| α1-adrenergic | Antagonist | 10 | 10 |
| H1 (Histamine) | Antagonist | 47 | 47 |
| D4 (Dopamine) | - | 7.49 | - |
| D1 (Dopamine) | - | 6.28 | - |
| Muscarinic M1 | No affinity | >1 µM fda.gov | >1 µM fda.gov |
Comparative SAR with Related Benzisothiazole and Benzisoxazole Derivatives
Ziprasidone is a benzisothiazolylpiperazine derivative, which positions it structurally within a class of compounds known for their antipsychotic activity. Its chemical similarity to risperidone (B510), a benzisoxazole derivative, highlights key differences in their structure-activity relationships (SAR) that influence their respective receptor binding profiles mims.comidrblab.net.
The core structure of ziprasidone includes a benzisothiazole moiety, which is fused with a piperazine ring and an indol-2-one (B1256649) system. This scaffold is critical for its pharmacological actions mims.com. Comparative SAR studies have explored how modifications to these benzisothiazole and benzisoxazole scaffolds, as well as the attached side chains, influence affinity and functional activity at various neurotransmitter receptors.
Ziprasidone exhibits high in vitro binding affinity for several key receptors, including dopamine D2 and D3, serotonin 5HT2A, 5HT2C, 5HT1A, 5HT1D, and α1-adrenergic receptors, with moderate affinity for the histamine H1 receptor mims.commims.commims.com. Functionally, it acts as an antagonist at D2, 5HT2A, and 5HT1D receptors, while serving as an agonist at the 5HT1A receptor mims.commims.comnorman-network.com. Furthermore, ziprasidone inhibits the synaptic reuptake of both serotonin and norepinephrine mims.commims.com.
In contrast, related benzisoxazole-derived atypical antipsychotics such as risperidone, paliperidone, and iloperidone (B1671726) also exert their therapeutic effects primarily through antagonism of D2 dopamine receptors and blockade of 5HT2A serotonin receptors nih.govwikipedia.orgwikipedia.orgwikipedia.org. The structural distinctions between these two classes of compounds contribute to their specific pharmacological nuances. For instance, studies have shown that replacing a phenylpiperazine with a benzoheterocycle-piperazine, such as a benzothiazole-piperazine or benzisoxazole-piperidine moiety, can significantly enhance affinity for D2, 5-HT1A, and 5-HT2A receptors nih.gov.
The following table compares the approximate receptor affinities of Ziprasidone and a representative benzisoxazole derivative.
| Compound | Receptor Type (Ki, nM) | Action |
| Ziprasidone | D2: 4.8 mims.com | Antagonist |
| D3: 7.2 mims.com | Antagonist | |
| 5HT2A: 0.4 mims.com | Antagonist | |
| 5HT2C: 1.3 mims.com | Antagonist | |
| 5HT1A: 3.4 mims.com | Agonist | |
| 5HT1D: 2 mims.com | Antagonist | |
| α1-adrenergic: 10 mims.com | Antagonist | |
| H1: 47 mims.com | Antagonist | |
| Risperidone | D2: High Affinity atamanchemicals.com | Antagonist |
| 5HT2A: High Affinity atamanchemicals.com | Antagonist |
Note: Ki values may vary depending on experimental conditions and sources. The values for Risperidone are described qualitatively from available snippets, as specific Ki values were not consistently provided in the same format across sources for direct numerical comparison with Ziprasidone.
Impurity Profiling and Degradation Product Analysis in Synthetic Research
Impurity profiling and degradation product analysis are integral components of synthetic research and quality control in pharmaceutical development, ensuring the purity, stability, and safety of active pharmaceutical ingredients like ziprasidone hydrochloride wikipedia.orgwikipedia.org. Impurities can arise at various stages, including synthesis, storage, and from raw materials or intermediates wikipedia.orgwikipedia.org.
Common types of impurities identified in ziprasidone hydrochloride include:
Process-Related Impurities: These may include unreacted starting materials, such as benzisothiazole derivatives, by-products formed during cyclization or sulfonamide formation, and residual solvents like methanol (B129727), ethyl acetate (B1210297), or dichloromethane (B109758) wikipedia.org. For instance, "des-chloro ziprasidone" is a known impurity resulting from insufficient chlorination during synthesis or from unreacted starting material mims.comuni.lu. Other process impurities include keto ziprasidone and bis piperazinyl benzisothiazole nih.gov.
Degradation Impurities: These are products formed due to the degradation of the active pharmaceutical ingredient under various stress conditions. Examples include oxidized forms that can occur under air or light exposure, hydrolyzed products (particularly at amide or sulfone groups), and products from isomerization or minor structural rearrangements due to improper storage wikipedia.org.
Elemental Impurities: These are trace metals that can be introduced from raw materials, reagents, or manufacturing equipment wikipedia.org.
Specific degradation products of ziprasidone have been identified through forced degradation studies:
Oxidative Degradation: Ziprasidone sulfoxide is a known degradation product, particularly under oxidative conditions norman-network.comnih.govnih.govnih.gov.
Hydrolytic Degradation: Significant degradation has been observed under basic hydrolysis conditions, leading to various unknown degradation peaks fishersci.cawikipedia.org.
Photolytic Degradation: Ziprasidone is photolabile, with studies showing degradation under both UVA and UVC irradiation. Twelve degradation products were identified under UVC, and one major product under UVA, which can form via keto-enol tautomerism nih.gov.
In Vitro Degradation: In human blood, major degradation products were proposed to be E/Z isomers of 3-ethylidene-ziprasidone, and in microbially inoculated blood, 3-ethyl-ziprasidone was observed. These are hypothesized to form from reactions with solvents or other components wikipedia.org.
Dimerization: A methylene (B1212753) ziprasidone dimer (MZD impurity) has been identified as an unknown impurity observed during scale-up of ziprasidone hydrochloride batches uni-freiburg.de.
Analytical methods play a crucial role in the detection, identification, and quantification of these impurities and degradation products. Techniques commonly employed include:
Liquid Chromatography (LC) based methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Diode Array Detector (LC-DAD), and Ultra-High Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS) are widely used for their sensitivity and selectivity wikipedia.orgfishersci.cafarmaciepropraxi.cz.
Mass Spectrometry (MS) based methods: LC-QTOF-MS is used for accurate mass data and fragmentation analysis to elucidate the structure of unknown degradation products wikipedia.org.
Other techniques: High-Performance Thin-Layer Chromatography (HPTLC) is also utilized for purity screening . Nuclear Magnetic Resonance (NMR) spectroscopy (1D-NMR, 2D-NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation of isolated impurities uni-freiburg.de.
Adherence to regulatory standards, such as ICH Q3A/B guidelines, is critical for establishing acceptable limits for these impurities and ensuring the quality and safety of the final drug substance wikipedia.orgsloap.org.
Advanced Analytical Methodologies for Ziprasidone Hydrochloride Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic methods are fundamental in separating and quantifying Ziprasidone (B1663615) hydrochloride from its related substances, including impurities and metabolites.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of Ziprasidone hydrochloride in both bulk drug and pharmaceutical formulations. Researchers have developed and validated numerous reversed-phase HPLC (RP-HPLC) methods, demonstrating their suitability for accurate and precise quantification.
The development of a robust HPLC method involves meticulous optimization of several parameters, including the selection of the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. Common stationary phases include C18 and C8 columns. ijpsnonline.com The mobile phase, a critical component, typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). The pH of the aqueous phase is often adjusted to ensure optimal separation and peak shape.
Detection is most commonly performed using a UV-Vis detector, with wavelengths ranging from 219 nm to 318 nm being reported. wiley.comasianpubs.orgasianpubs.org The retention time for Ziprasidone hydrochloride varies depending on the specific chromatographic conditions but is generally achieved within a short run time, often less than 10 minutes. wiley.com
Validation of these HPLC methods is conducted in accordance with International Conference on Harmonisation (ICH) guidelines, ensuring their reliability. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). Studies have consistently demonstrated good linearity with high correlation coefficients (r² > 0.99), excellent accuracy with high recovery rates, and high precision with low relative standard deviation (RSD) values.
Interactive Table: HPLC Method Parameters for Ziprasidone Hydrochloride Analysis
| Parameter | Reported Values/Conditions |
|---|---|
| Column | C18, C8, ODS C18 ijpsnonline.comwiley.com |
| Mobile Phase | Methanol/Water, Acetonitrile/Buffer (Phosphate, Ammonium Acetate) |
| pH of Buffer | 3.0 - 6.0 |
| Flow Rate | 1.0 - 2.0 mL/min wiley.com |
| Detection Wavelength | 219 nm, 260 nm, 314 nm, 317 nm, 318 nm wiley.comasianpubs.orgasianpubs.org |
| Retention Time | 2.5 - 4.8 min |
| Linearity Range | 0.5 - 500 µg/mL wiley.com |
| Accuracy (Recovery) | >98% |
| Precision (RSD) | <2% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for identifying and quantifying Ziprasidone hydrochloride and its metabolites in biological matrices. actascientific.comnih.gov These techniques offer high sensitivity and selectivity, which are essential for detecting the low concentrations of metabolites typically found in plasma and urine. nih.govresearchgate.net
Studies have identified several metabolic pathways for Ziprasidone, including N-dealkylation, oxidation at the sulfur atom to form sulfoxide (B87167) and sulfone derivatives, and reductive cleavage of the benzisothiazole ring. nih.gov LC-MS/MS allows for the structural characterization of these metabolites. nih.gov For instance, ziprasidone sulfoxide and ziprasidone sulfone have been identified as major metabolites in human serum. nih.gov
The development of LC-MS/MS methods involves optimizing both the chromatographic separation and the mass spectrometric detection. This includes selecting the appropriate column, mobile phase, and ionization source (e.g., electrospray ionization - ESI). scirp.org Multiple reaction monitoring (MRM) is often employed for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for each analyte. researchgate.net These methods have been successfully applied to pharmacokinetic studies in humans. nih.govresearchgate.net
High-Performance Thin Layer Chromatography (HPTLC) in Research
High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and high-throughput alternative to HPLC for the quantification of Ziprasidone hydrochloride. epa.govresearchgate.net HPTLC methods have been developed and validated for the estimation of Ziprasidone in bulk drug and pharmaceutical formulations. researchgate.net
In HPTLC, separation is achieved on pre-coated plates, typically silica (B1680970) gel 60 F254. researchgate.netakjournals.com The mobile phase, or developing solvent, is optimized to achieve good separation of Ziprasidone from other components. A common mobile phase composition includes a mixture of toluene, glacial acetic acid, and methanol. researchgate.net
After development, the plates are scanned densitometrically at a specific wavelength, such as 317 nm, to quantify the separated compounds. researchgate.net HPTLC methods for Ziprasidone have been validated for linearity, precision, accuracy, and robustness, demonstrating their suitability for routine quality control. researchgate.netakjournals.com Both normal-phase and reversed-phase HPTLC methods have been reported. akjournals.com
Interactive Table: HPTLC Method Parameters for Ziprasidone Hydrochloride Analysis
| Parameter | Reported Values/Conditions |
|---|---|
| Stationary Phase | Silica gel 60 F254, RP8 F254 researchgate.netakjournals.com |
| Mobile Phase | Toluene:Glacial Acetic Acid:Methanol, Hexane:Dioxane:Propylamine researchgate.netakjournals.com |
| Detection Wavelength | 254 nm, 317 nm researchgate.netakjournals.com |
| Linearity Range | 20 - 140 ng/band researchgate.net |
| LOD | 13.573 ng/band researchgate.net |
| LOQ | 41.130 ng/band researchgate.net |
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic methods are invaluable for the structural elucidation and quantification of Ziprasidone hydrochloride.
Ultraviolet-Visible (UV-Vis) Spectrophotometry Methods
UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative estimation of Ziprasidone hydrochloride in bulk and pharmaceutical dosage forms. asianpubs.orginnovareacademics.in The method is based on the measurement of the absorption of ultraviolet or visible radiation by the drug molecule.
The development of a UV-Vis spectrophotometric method involves selecting a suitable solvent in which the drug is soluble and exhibits a distinct absorption maximum (λmax). Various solvents have been employed, including methanol, saline buffer (pH 7.4), acetate buffer (pH 4.0), and phosphate buffer (pH 5.0). rjptonline.orgchalcogen.roijpar.com The λmax for Ziprasidone hydrochloride is typically observed around 315-318 nm. asianpubs.orgasianpubs.orgrjptonline.orgchalcogen.ro
These methods are validated for linearity, accuracy, and precision according to ICH guidelines. actascientific.comresearchgate.net Studies have shown that the absorbance is linear over a specific concentration range, allowing for the accurate quantification of the drug. asianpubs.orgrjptonline.org The simplicity and affordability of UV-Vis spectrophotometry make it a widely used technique in quality control laboratories.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used for the structural characterization of Ziprasidone hydrochloride.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of Ziprasidone hydrochloride exhibits characteristic absorption bands corresponding to its various structural features. google.comresearchgate.net For example, specific peaks can be attributed to N-H stretching, C=O stretching, and aromatic C-H bending vibrations. google.com IR spectroscopy has also been used to differentiate between different polymorphic forms of Ziprasidone hydrochloride, such as Form A and Form M. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. NMR is instrumental in confirming the chemical structure of Ziprasidone and its related compounds. newdrugapprovals.org The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum allow for the unambiguous assignment of each proton and carbon atom in the structure.
Mass Spectrometry (MS) in Molecular Characterization
Mass spectrometry (MS) is a cornerstone technique for the molecular characterization of ziprasidone, providing definitive information on its molecular weight and structural features through fragmentation analysis. When coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), MS offers high selectivity and sensitivity for identifying and characterizing the compound.
In electrospray ionization (ESI) mass spectrometry, ziprasidone typically forms a protonated molecular ion [M+H]⁺. For the free base of ziprasidone, which has a molecular formula of C₂₁H₂₁ClN₄OS, the expected monoisotopic mass is approximately 412.1125 amu. High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. For instance, LC-ESI-Quadrupole Time-of-Flight (Q-TOF) analysis has reported the precursor m/z for the [M+H]⁺ adduct at 413.1197. nih.gov
Tandem mass spectrometry (MS/MS) is employed to elucidate the structure by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation of ziprasidone is distinctive. researchgate.net The most prominent fragmentation pathway involves the cleavage of the ethyl-piperazine bond, leading to characteristic product ions. semanticscholar.orgresearchgate.netnih.gov The major fragment ion is consistently observed at an m/z of 194.0. researchgate.netsemanticscholar.org This fragment corresponds to the protonated N-(1,2-benzisothiazol-3-yl)piperazine portion of the molecule. Other significant fragment ions are also observed, which arise from further fragmentation of the parent molecule. researchgate.netakjournals.com
A study using UHPLC-MS/MS identified the transition of the protonated molecular ion at m/z 413 to a main fragment at m/z 194. researchgate.net Another LC-MS/MS method used the m/z 413 → 194 transition for quantification and noted a confirmatory ion transition at m/z 413 → 177. nih.gov The fragment at m/z 177 corresponds to the loss of a nitrogen-containing group from the m/z 194 fragment. researchgate.net
The table below summarizes the key mass spectral data for ziprasidone, which is crucial for its unambiguous identification in complex matrices.
Table 1: Characteristic Mass Spectrometry Fragmentation of Ziprasidone This table is interactive. You can sort and filter the data.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure | Analysis Technique | Reference |
|---|---|---|---|---|
| 413.2 | 194.0 | N-(1,2-benzisothiazol-3-yl)piperazine | LC-MS/MS | semanticscholar.org |
| 412.9 | 193.9 | N-(1,2-benzisothiazol-3-yl)piperazine | UHPLC-MS/MS | akjournals.com |
| 413 | 177 | Further fragmentation of m/z 194 | LC-MS/MS | researchgate.netnih.gov |
| 413 | 166 | Not specified | UHPLC-MS/MS | researchgate.net |
These characteristic fragmentation patterns serve as a molecular fingerprint, enabling the confident identification and structural confirmation of ziprasidone hydrochloride in research and quality control settings.
Electrophoretic Methods
Electrophoretic methods, particularly capillary zone electrophoresis (CZE), have been developed as an alternative to liquid chromatography for the analysis of ziprasidone. nih.govglobalresearchonline.net CZE offers advantages such as high efficiency, short analysis times, and low consumption of solvents and reagents.
A key factor in the development of a CZE method for ziprasidone is the pH of the background electrolyte (BGE). Research has shown that the solubility and peak shape of ziprasidone are highly dependent on pH. nih.govresearchgate.net At a pH above 5, peak tailing is observed, and at pH 6 or higher, the peak may disappear entirely from the electropherogram. nih.gov This is attributed to the reduced solubility of the drug as it becomes deprotonated at higher pH values. nih.gov
To overcome this, analyses are typically performed in acidic conditions. A validated CZE method for the determination of ziprasidone in pharmaceutical formulations utilized a formate (B1220265) buffer at pH 3.0. nih.govresearchgate.net This method allowed for rapid analysis, with run times of approximately 3 minutes. nih.gov The extraction from capsules was straightforward, involving a simple dissolution step with methanol, which did not show interference from common excipients. nih.govresearchgate.net The method was validated for several parameters including stability, specificity, precision, and accuracy. nih.gov
Another study utilized a buffer of pH 4.6 for the determination of ziprasidone, indicating that a moderately acidic environment is suitable for maintaining the analyte's charge and solubility for electrophoretic separation. nih.gov
Table 2: Example of Capillary Zone Electrophoresis Method Parameters for Ziprasidone Analysis This table is interactive. You can sort and filter the data.
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Capillary Zone Electrophoresis System | nih.gov |
| Background Electrolyte | Formate buffer | nih.gov |
| BGE pH | 3.0 | nih.gov |
| Solvent for Extraction | Methanol | nih.gov |
These findings demonstrate that CZE is a viable and efficient analytical technique for the quantification of ziprasidone hydrochloride in pharmaceutical preparations, provided that the electrolyte conditions are carefully optimized. nih.govbg.ac.rs
Bioanalytical Method Development for Preclinical Samples (e.g., Tissue, Biofluids from Animal Studies)
The development of robust and sensitive bioanalytical methods is essential for evaluating the pharmacokinetic profile of ziprasidone in preclinical animal studies. oup.comresearchgate.net These studies involve the quantification of the drug in complex biological matrices such as plasma, serum, and brain tissue. researchgate.netnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity, selectivity, and accuracy. nih.govijsr.net
A critical step in bioanalytical method development is sample preparation, which aims to extract the analyte from the biological matrix and remove potential interferences. For ziprasidone in preclinical samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. semanticscholar.orgscirp.org One validated LC-MS/MS method for quantifying ziprasidone in rabbit plasma used an LLE procedure with methyl t-butyl ether after alkalinizing the plasma with sodium carbonate solution. semanticscholar.orgresearchgate.net This method employed a deuterated internal standard (Ziprasidone-d8) to ensure accuracy and precision. semanticscholar.orgresearchgate.net
For the analysis of ziprasidone in rat brain tissue, a more complex matrix, a specific LC-MS/MS method was developed. nih.gov The sample preparation involved homogenization of the brain tissue, followed by LLE using isopropyl ether. nih.gov The method was validated for a linear range suitable for preclinical studies and demonstrated low matrix effects and high recovery. nih.gov
The chromatographic and mass spectrometric conditions are optimized for speed and sensitivity. A typical method for rabbit plasma used a C18 column with an isocratic mobile phase of acetonitrile and 2 mM ammonium acetate, achieving a short run time of 4.0 minutes. semanticscholar.org The mass spectrometer was operated in the multiple reaction monitoring (MRM) mode, tracking the specific transition of m/z 413.2 → 194.0 for ziprasidone and m/z 421.2 → 194.0 for its deuterated internal standard. semanticscholar.org
Table 3: Bioanalytical LC-MS/MS Method for Ziprasidone in Rabbit Plasma This table is interactive. You can sort and filter the data.
| Parameter | Condition/Value | Reference |
|---|---|---|
| Biological Matrix | Rabbit Plasma | semanticscholar.orgresearchgate.net |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | semanticscholar.org |
| Extraction Solvent | Methyl t-butyl ether | semanticscholar.org |
| Internal Standard | Ziprasidone-d8 | semanticscholar.orgresearchgate.net |
| Analytical Column | Hypurity C18 (150 x 4.6 mm, 5 µm) | semanticscholar.org |
| Mobile Phase | 2 mM Ammonium acetate: Acetonitrile (5:95, v/v) | semanticscholar.org |
| Detection | Tandem Mass Spectrometry (MS/MS) | semanticscholar.orgresearchgate.net |
| MRM Transition (Analyte) | m/z 413.2 → 194.0 | semanticscholar.org |
| MRM Transition (IS) | m/z 421.2 → 194.0 | semanticscholar.org |
| Linear Range | 0.05 – 200.00 ng/mL | semanticscholar.orgresearchgate.net |
The successful application of such validated methods in pharmacokinetic studies in rats and rabbits demonstrates their suitability for supporting preclinical drug development of ziprasidone. semanticscholar.orgoup.com
Novel Drug Delivery Systems and Formulation Science Research for Ziprasidone Hydrochloride
Nanotechnology-Based Delivery Systems
Nanotechnology offers promising avenues for enhancing the delivery of poorly soluble drugs like ziprasidone (B1663615) hydrochloride by formulating them into nanometric particles or carriers. This approach leverages the reduced particle size to improve dissolution, absorption, and targeted delivery. researchgate.netmdpi.com
Nanosuspensions Ziprasidone hydrochloride nanosuspensions have been developed to address its low water solubility and improve oral bioavailability. Preparation methods typically involve nanoprecipitation-ultrasonication or wet media milling. researchgate.netresearchgate.netinnovareacademics.injpsbr.org
Preparation:
One common method involves dissolving ziprasidone hydrochloride in a good solvent (e.g., methanol) and rapidly adding this solution to an anti-solvent (e.g., water) containing stabilizers, often under sonication or stirring. This rapid precipitation leads to the formation of nanoparticles. researchgate.netjpsbr.org
Wet media milling, where drug particles are milled with small beads in a liquid medium containing stabilizers, is another effective top-down approach for producing nanosuspensions. researchgate.netgtu.ac.in
Mannitol is often added as a cryoprotectant for subsequent lyophilization of the nanosuspension. researchgate.netgtu.ac.in
Characterization:
Key characterization parameters for nanosuspensions include particle size (PS), polydispersity index (PDI), and zeta potential (ZP). These parameters are crucial for assessing the stability and performance of the formulation. researchgate.netresearchgate.netjpsbr.orggtu.ac.in
A developed nanosuspension of ziprasidone hydrochloride showed an average particle size of 220 ± 10 nm, a PDI of 0.456 ± 0.051, and a zeta potential of -32.1 ± 1.45 mV. researchgate.nete3s-conferences.org
Another optimized nanosuspension achieved a particle size of 237.7 ± 6.8 nm, PDI of 0.133 ± 0.030, and zeta potential of -30.4 ± 0.7 mV. researchgate.net
Poloxamer 407 has been identified as an effective stabilizer, yielding nanosuspensions with improved saturation solubility (45.58 ± 1.62 µg/ml) and a mean particle size of 210.4 ± 5.9 nm, with a PDI of 0.40 ± 0.03 and a zeta potential of 32.53 mV, indicating good electrostatic stability. jpsbr.org
Nanosuspensions stabilized with PVP and Vitamin E TPGS also showed desirable PS, PDI, and ZP values, with a 2.3-fold and 1.84-fold increase in solubility compared to coarse powder, respectively. researchgate.net
Nanoemulsions Self-nanoemulsifying drug delivery systems (SNEDDS) of ziprasidone have been developed to enhance solubility and oral bioavailability. rjpn.orgtandfonline.comnih.gov
Preparation:
SNEDDS are typically prepared using an oil phase (e.g., Capmul MCM), a surfactant (e.g., Labrasol), and a co-surfactant (e.g., PEG 400). These components self-emulsify upon contact with aqueous media, forming fine oil-in-water nanoemulsions. tandfonline.comnih.gov
Buffered nanoemulsions for intranasal delivery can be prepared using aqueous titration methods with specific oil, surfactant, and co-surfactant combinations (e.g., Capmul MCM, Labrasol, Transcutol). nih.gov
Characterization:
Characterization of nanoemulsions includes droplet size analysis, polydispersity index (PDI), and zeta potential. tandfonline.comnih.govnih.govtandfonline.com
Selected SNEDDS formulations exhibited droplet sizes ranging from 54.5 nm to 62.3 nm across different dilution media, indicating robustness to aqueous volume. tandfonline.comtandfonline.com
An optimized SNEDDS formulation had a droplet size of 58.4 nm and a zeta potential of 27.7 mV. The high negative charge is attributed to free fatty acids. tandfonline.com
Buffered ziprasidone nanoemulsions (BZNE) intended for nose-to-brain delivery showed a mean globule size of 145.24 ± 4.75 nm with a PDI of 0.186 ± 0.40. nih.gov Zeta potential values generally higher than |30mV| indicate good physical stability for colloidal systems. mdpi.comjpsbr.org
Table 1: Representative Characterization Data for Ziprasidone Hydrochloride Nanosuspensions and Nanoemulsions
| Formulation Type | Mean Particle/Globule Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Nanosuspension | 220 ± 10 | 0.456 ± 0.051 | -32.1 ± 1.45 | researchgate.nete3s-conferences.org |
| Nanosuspension | 237.7 ± 6.8 | 0.133 ± 0.030 | -30.4 ± 0.7 | researchgate.net |
| Nanosuspension (Poloxamer 407) | 210.4 ± 5.9 | 0.40 ± 0.03 | 32.53 | jpsbr.org |
| SNEDDS Nanoemulsion | 54.5 - 62.3 | Not specified | 28 | tandfonline.comtandfonline.com |
| SNEDDS Nanoemulsion (Pellet) | 58.4 | Not specified | 27.7 | tandfonline.com |
| Buffered Nanoemulsion | 145.24 ± 4.75 | 0.186 ± 0.40 | Not specified | nih.gov |
Targeted delivery approaches, particularly nose-to-brain delivery, are explored for ziprasidone hydrochloride to bypass the blood-brain barrier (BBB) and achieve higher drug concentrations in the CNS. nih.govfrontiersin.orgnih.govtandfonline.com
Lipid-Polymer Hybrid (LPH) Nanocarriers for Intranasal Delivery:
Ziprasidone-loaded LPH nanocarriers, comprising a PLGA core and a cholesterol-lecithin lipid coat, have been prepared using a single-step nano-precipitation self-assembly technique. nih.govnih.gov
An optimized LPH formulation had a particle size of 97.56 ± 4.55 nm and an entrapment efficiency of 97.98 ± 1.22%. nih.govnih.gov
Brain Targeting Efficiency: In vivo brain deposition and pharmacokinetic studies in rats demonstrated the efficiency of LPH to traverse the BBB following intranasal delivery. A 3.9-fold increase in targeting efficiency was observed compared to intravenous ziprasidone solution, with a direct nose-to-brain transport percentage (DTP) of 74.68%. nih.govnih.govresearchgate.net
Plasma Cmax after intranasal administration of ZP-LPH was 262.23 ± 26.93 ng/mL at 60 min. The AUC0–480 min for intranasal ZP-LPH was 881.47 ng/mL.h, compared to 1399.76 ng/mL.h for intravenous solution. nih.gov
Buffered Mucoadhesive Nanoemulsions:
Buffered mucoadhesive nanoemulsions containing chitosan (B1678972) (BZMNE) have been developed for intranasal delivery to the brain. nih.gov
BZMNE exhibited a 1.79 times higher diffusion coefficient (0.3418 ± 0.03) than non-mucoadhesive buffered nanoemulsions, indicating enhanced diffusion properties crucial for nose-to-brain transport. nih.gov
β-Cyclodextrin In-Situ Nasal Gel:
Ziprasidone-β-cyclodextrin inclusion complexes formulated as an in-situ nasal gel showed significant release and mucoadhesive strength, confirming suitable residence time at the site of action. This formulation aims to overcome hepatic metabolism and provide rapid onset of action for CNS targeting. mdpi.com
Ethosomes and other vesicular systems are explored to enhance the permeation of ziprasidone hydrochloride, particularly for transdermal or topical delivery, providing an alternative to oral administration which can cause gastric disturbances. scielo.brscielo.br
Ethosomal Gel:
Ziprasidone HCl loaded ethosomal gels have been formulated using phospholipids (B1166683) (e.g., Lipoid S 75), isopropyl alcohol, and propylene (B89431) glycol. scielo.brscielo.brusp.br
Ethosomes are lipid vesicular systems, also known as alcoholic liposomes, composed of phospholipids, alcohol (ethanol or isopropyl alcohol) in high concentrations, and water. Their small particle size and alcohol content facilitate drug permeation through the skin into systemic circulation. scielo.brscielo.brresearchgate.netmdpi.com
Permeation Studies: Ex vivo skin permeation studies of optimized ethosomal gels, often using pig or rat skin, demonstrated significant permeation. scielo.brscielo.brusp.brresearchgate.netresearchgate.net
The maximum percentage of ziprasidone permeated after 24 hours was found to be 93.30 ± 0.168. scielo.brusp.brresearchgate.net
The flux was calculated at 52.05 ± 0.564 µg/hr/cm². scielo.brusp.brresearchgate.net
This high permeation is attributed to the combined effect of ethanol (B145695) as a permeation enhancer and the flexibility of ethosomal vesicles, which allow for deeper penetration into the skin layers. scielo.brmdpi.com
Kinetic Model Fitting: The ethosomal gel demonstrated first-order kinetics, and the Korsmeyer Peppas model (R²=0.934, n=0.54) indicated that the encapsulating polymer primarily controlled drug release. scielo.brusp.brresearchgate.net
Liposomes for Intranasal Administration:
Ziprasidone-loaded liposomes prepared by the ethanol injection method, using materials like cholesterol and lecithin, have been investigated for intranasal administration. ijpbs.com
An optimized liposomal formulation (F4) achieved an entrapment efficiency of 67.6 ± 1.97%. ijpbs.com
Ex vivo nasal permeation studies using isolated sheep nasal mucosa showed that the optimized liposomal formulation (F4) exhibited 69.1 ± 0.47% drug permeation over a 12-hour period, indicating sustained release, compared to 97.6 ± 1.24% drug permeation for ziprasidone solution within 8 hours. ijpbs.com
Targeted Delivery Strategies (e.g., Nose-to-Brain Delivery in Animal Models)
In Vitro Release and Diffusion Studies of Advanced Formulations
In vitro release and diffusion studies are critical for evaluating the performance and predicting the in vivo behavior of novel ziprasidone formulations. These studies often employ dissolution apparatus or Franz diffusion cells. scielo.brnih.govmdpi.comscielo.brscholarsresearchlibrary.com
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS):
Ziprasidone-SNEDDS sustained-release pellets have shown sustained release profiles, with over 90% of the drug released within 10 hours. nih.gov
The drug release from SNEDDS was found to be independent of the dissolution medium's pH (e.g., water vs. 0.1 M HCl, pH 6.8 PBS), suggesting a potential to reduce food effects on ziprasidone's solubility. tandfonline.com
Ethosomal Gels:
In vitro drug release from ziprasidone HCl loaded ethosomes was determined using a Franz-diffusion cell. An optimized ethosomal formulation (F3) demonstrated a maximum drug diffusion of 96.75 ± 0.99% after 24 hours, significantly higher than drug suspension (45.47 ± 0.754%) and hydro-alcoholic solution (65.42 ± 1.24%). scielo.brresearchgate.net
Nanosuspensions:
Nanosuspensions prepared by microfluidization showed enhanced dissolution, with >95% dissolution in fed-state simulated intestinal fluid (FeSSIF) and 80% in fasted-state simulated intestinal fluid (FaSSIF), highlighting their potential to reduce fed/fasted state variations in absorption. researchgate.net
A nanosuspension developed via nanoprecipitation-ultrasonication exhibited superior drug dissolution performance and saturation solubility compared to commercial formulations and standard drug solutions. researchgate.nete3s-conferences.org
Dissolution tests for nanosuspensions, typically conducted in pH 7.5 sodium phosphate (B84403) buffer with 2% w/w SDS, showed significant drug release over time. researchgate.net
In-Situ Nasal Gel:
In vitro diffusion studies of ziprasidone-β-cyclodextrin in-situ nasal gel showed a release of 92.85% at the end of 5 hours, with more than 75% of the drug released within 3 hours. mdpi.com
Over 90% of the drug permeated across the nasal mucosa within 5 hours for these formulations. mdpi.com
Table 2: Summary of In Vitro Release/Diffusion Study Findings
| Formulation Type | Key Finding (Release/Diffusion) | Release/Diffusion Medium | Reference |
| SNEDDS Sustained-Release Pellets | >90% drug release within 10 hours | Not specified | nih.gov |
| Drug release independent of pH (f2 > 69) | Water, 0.1 M HCl, pH 6.8 PBS | tandfonline.com | |
| Ethosomal Gel (F3) | 96.75 ± 0.99% drug diffused after 24 hours | Phosphate buffer pH 7.4 saline | scielo.brresearchgate.net |
| Nanosuspension (Microfluidized) | >95% dissolution in FeSSIF; 80% in FaSSIF | FeSSIF, FaSSIF | researchgate.net |
| Nanosuspension (Nanoprecipitation) | Superior dissolution & saturation solubility | pH 7.5 sodium phosphate buffer + 2% SDS | researchgate.nete3s-conferences.org |
| In-Situ Nasal Gel | 92.85% drug release at 5 hours; >75% at 3 hours; >90% permeation at 5 hours | Phosphate buffer pH 6.4 + 1% SLS | mdpi.com |
| Liposomes (Intranasal) | 69.1 ± 0.47% drug permeated over 12 hours (sustained) | Isolated sheep nasal mucosa | ijpbs.com |
Pharmacodynamic Evaluation of Novel Formulations in Preclinical Models
Pharmacodynamic evaluation in preclinical animal models is essential to confirm the enhanced therapeutic efficacy of novel ziprasidone formulations. These studies focus on the drug's effects on relevant behavioral or neurological parameters. nih.govnih.govnih.govmdpi.com
Lipid-Polymer Hybrid (LPH) Nanocarriers (Intranasal):
Intranasal administration of ziprasidone-loaded LPH nanocarriers (ZP-LPH) showed enhanced antipsychotic activity in schizophrenic rats, evidenced by a reduction in animal hypermobility compared to an intravenous drug solution. This indicates improved brain uptake and therapeutic efficacy. nih.govnih.govresearchgate.net
Buffered Mucoadhesive Nanoemulsions (Intranasal):
Pharmacodynamic studies of buffered mucoadhesive nanoemulsions (BZMNE) in animal models confirmed their superiority in locomotor activity tests and paw tests (p < 0.05) compared to non-mucoadhesive nanoemulsions. This suggests improved therapeutic outcomes for nose-to-brain delivery. nih.gov
β-Cyclodextrin In-Situ Nasal Gel:
Pharmacodynamic investigation of the cyclodextrin-mediated in-situ nasal gel, evaluated using a locomotor activity model, concluded that nasal delivery helped to overcome hepatic metabolism, reduced dose-related side effects, and provided a rapid onset of action for CNS targeting in the treatment of schizophrenia. mdpi.com
Self-Nanoemulsifying Sustained-Release Pellets:
Pharmacokinetic studies in beagle dogs with ziprasidone-SNEDDS sustained-release pellets indicated prolonged action and enhanced bioavailability. While these studies focused on pharmacokinetics, their success in achieving sustained release and enhanced bioavailability implies improved therapeutic efficacy for schizophrenia and bipolar disorder treatment, as prolonged and consistent drug levels are often linked to better pharmacodynamic responses. nih.gov
Theoretical and Computational Studies of Ziprasidone Hydrochloride
Molecular Docking and Dynamics Simulations of Receptor Interactions
Molecular docking and dynamics simulations are integral to understanding how ziprasidone (B1663615) hydrochloride interacts with its biological targets. Ziprasidone is known for its unique receptor binding profile, acting as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A, 5-HT2C, and 5-HT1B/1D receptors, while also serving as a 5-HT1A receptor agonist researchgate.netdrugbank.com. It exhibits a particularly high 5-HT2A/D2 receptor affinity ratio compared to other atypical antipsychotics researchgate.netdrugbank.com. Additionally, ziprasidone inhibits the neuronal reuptake of serotonin (5-HT) and norepinephrine (B1679862) researchgate.netresearchgate.net. It shows low affinity for muscarinic cholinergic M1, histamine (B1213489) H1, and alpha1-adrenergic receptors .
Molecular docking studies have provided detailed insights into these interactions. For instance, docking onto a 5-HT2A receptor model using tools like GLIDE from Schrödinger suite revealed hydrogen bond interactions involving Trp151, π-π interactions with Phe158, and hydrophobic interactions involving Leu122, Leu126, and Phe158 residues uc.pt. Van der Waals interactions with Ile118, Phe193, Ile196, Ile197, and Trp200 residues were also noted uc.pt. Computational studies have demonstrated strong binding affinity of compounds like ziprasidone against antipsychotic targets such as Dopamine D2 and Serotonin (5HT2A) receptors google.com.
Molecular dynamics simulations are employed to refine initial modeling structures by optimizing loops and rotamers, checking bonds, and adding hydrogen atoms mbimph.com. These simulations also help assess the stability of drug-receptor complexes over time nih.govresearchgate.net. For example, studies investigating the binding of antipsychotics to human hemoglobin (HHb) showed that ziprasidone preferentially placed near the α2 and β2 subunits within the HHb cavity, with a mean binding affinity of -8.61 kcal mol⁻¹ nih.govmdpi.com. The interactions were dominantly mediated through hydrophobic forces, supported by electrostatic interactions or hydrogen bonds mdpi.com. Furthermore, computational studies have been performed using Density Functional Theory (DFT) calculations to understand the typical conformers of related compounds and their molecular orbital characteristics like HOMO-LUMO and molecular electrostatic potential (MEP) surfaces researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between a compound's chemical structure and its biological activity google.comresearchgate.netchalcogen.ro. For ziprasidone and related antipsychotics, QSAR studies aim to predict antipsychotic activity and aid in the design of new, more effective compounds google.comchalcogen.rofarmaciajournal.com.
QSAR models developed for antipsychotic activity have shown significant predictive accuracy. For example, a QSAR model designed to predict antipsychotic activity using a forward stepwise method of multiple linear regression with a leave-one-out validation approach achieved a regression coefficient (r²) of 0.87 (87%) and a predictive accuracy (rCV²) of 0.81 (81%) google.com. Key chemical descriptors correlating with antipsychotic activity in this model included dipole vector Z (negative correlation), steric energy (positive correlation), ether group count (positive correlation), molar refractivity (negative correlation), and shape index (basic kappa, order 3) (negative correlation) google.com.
QSAR models also incorporate various molecular descriptors, including 2D and 3D properties such as flexibility, energy of torsion, LogP (octanol/water partition coefficient), and Molar Refractivity (SMR) farmaciajournal.com. These models can predict inhibitory concentrations (IC₅₀) of derivatives, suggesting possible toxicity ranges google.com.
Beyond pharmacological activity, QSAR principles have been applied in Quantitative Structure-Retention Relationship (QSRR) studies for ziprasidone components researchgate.net. Such studies use computed molecular parameters like LogDpH (1.5, 2.5, 4.0), LogP, MS, and SAS as descriptors to predict chromatographic behavior, which can be useful for identifying impurities and degradation products researchgate.net.
Table 1: Example QSAR Model Descriptors and Correlations for Antipsychotic Activity google.com
| Descriptor | Correlation with Antipsychotic Activity |
| Dipole vector Z | Negative |
| Steric energy | Positive |
| Ether group count | Positive |
| Molar refractivity | Negative |
| Shape index (kappa) | Negative |
Computational Approaches to Metabolic Pathway Prediction
Computational approaches are increasingly used to predict drug metabolism, including the identification of metabolic pathways and potential reactive metabolites. Ziprasidone undergoes extensive metabolism in humans, with less than 5% of the dose excreted as unchanged drug researchgate.net. Two primary enzyme systems are implicated in its metabolism: the cytosolic enzyme aldehyde oxidase, which catalyzes the predominant reductive pathway, and cytochrome P450 3A4 (CYP3A4), responsible for two alternative oxidation pathways researchgate.netnih.gov.
Computational models, including deep learning approaches, have been developed to predict N-dealkylation, a common metabolic transformation of alkylated amines found in drugs researchgate.netacs.org. These models predict the site of N-dealkylation within metabolized substrates with high accuracy (e.g., 97% top-two and 94% area under the ROC curve for human liver microsomes, HLM) researchgate.netacs.org. Critically, applying these models to approved and withdrawn medicines suggested that aldehyde metabolites produced from N-dealkylation, such as with ziprasidone, might explain hepatotoxicity in some cases researchgate.netacs.org.
Studies have confirmed that CYP3A4 is predominantly responsible for the formation of ziprasidone metabolites, including ziprasidone sulphoxide and ziprasidone sulphone nih.gov. Other isoforms like CYP1A2, CYP2C9, CYP2C19, and CYP2D6 were found to be less involved in ziprasidone metabolism nih.gov. The involvement of two competing pathways (aldehyde oxidase and CYP3A4) in ziprasidone metabolism is believed to reduce the potential for pharmacokinetic interactions with other drugs researchgate.net.
Furthermore, computational models can predict metabolic sites by enzymes like Flavin-Containing Monooxygenase (FMO), noting that some therapeutic agents, including ziprasidone, are metabolized by both FMO and CYP450 enzymes plos.org.
In Silico ADME Prediction for Drug Discovery
In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction is a vital component of modern drug discovery, aiming to assess a drug candidate's pharmacokinetic profile early in the development process diva-portal.orgnih.govmdpi.com. These predictions help determine a drug's likelihood of success in humans by evaluating properties such as absorption, distribution throughout the body, metabolic fate, and excretion mechanisms diva-portal.orgnih.gov.
Computational methods are employed to predict these physiochemical descriptors. Lipinski's Rule of Five, a common guideline, is used to assess oral bioavailability and drug-likeness. This rule suggests that orally administered drugs typically have a molecular weight of 500 Da or less, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a predicted octanol/water partition coefficient (QPlogPo/w) of 5 or less google.comnih.govresearchgate.net. Ziprasidone and similar antipsychotics have been evaluated against these rules, with active compounds often found to comply with these parameters google.comnih.govresearchgate.net.
In silico tools can assess the absorption and distribution of a drug diva-portal.org. For example, studies have evaluated the ADME properties of ziprasidone in the context of multitargeted drug design, indicating favorable pharmacokinetic profiles researchgate.net. Population pharmacokinetic models, typically one-compartment models with first-order absorption and elimination, are used to estimate parameters such as apparent clearance (CL/F), apparent volume of distribution (V/F), and absorption rate constant (ka) for antipsychotics like ziprasidone nih.gov.
Moreover, computational predictions extend to anticipating drug-drug interactions (DDIs). For instance, models can identify potential DDIs by integrating various drug features, including phenotypic, therapeutic, chemical, and genomic similarities oup.com. Ziprasidone has been reported as an inhibitor of CYP2D6, 2C19, 2C9, and 3A4, indicating a potential risk of CYP450-associated DDIs when co-administered with certain substrates oup.com. However, the in vivo free drug concentrations of ziprasidone at clinically effective doses are considerably lower (e.g., 1500-fold lower than the mean Ki for CYP2D6 inhibition and over 9000-fold lower for CYP3A4 inhibition), suggesting that significant drug interactions via these CYP isoforms are not expected at therapeutic levels nih.gov.
Future Directions and Emerging Research Avenues for Ziprasidone Hydrochloride
Exploration of Undiscovered Mechanisms of Action
While the precise mechanism of action for Ziprasidone (B1663615) hydrochloride, particularly in conditions like bipolar disorder, is not fully elucidated, current understanding attributes its efficacy to a combination of dopamine (B1211576) D2 and serotonin (B10506) 5HT2 antagonism probes-drugs.orgmims.comwikipedia.orgguidetopharmacology.orgguidetomalariapharmacology.org. It exhibits high in vitro binding affinity for dopamine D2 and D3 receptors, as well as serotonin 5HT2A, 5HT2C, 5HT1A, and 5HT1D receptors probes-drugs.org. Ziprasidone functions as an antagonist at D2, 5HT2A, and 5HT1D receptors, and as an agonist at the 5HT1A receptor probes-drugs.orgwikipedia.org. Furthermore, it inhibits the synaptic reuptake of both serotonin and norepinephrine (B1679862) probes-drugs.org.
Future research aims to explore additional, undiscovered mechanisms that may contribute to its observed effects and expand its therapeutic potential. For instance, preclinical studies indicate that ziprasidone may influence inflammatory pathways, such as NF-κB and HIF-1. Emerging research has also identified potential anti-cancer properties, with ziprasidone demonstrating an ability to inhibit Glutaminase 1 (GOT1), thereby disrupting glutamine metabolism and inducing reactive oxygen species (ROS) levels in pancreatic cancer cells in xenograft models. In vitro studies further suggest its selective inhibition of aromatase in breast cancer cells with potentially lower toxicity compared to existing inhibitors. These findings suggest novel, non-canonical pathways through which Ziprasidone hydrochloride may exert biological activity, warranting further investigation into its influence on cellular metabolism and signaling beyond classical neurotransmitter systems.
Research into Novel Preclinical Applications
Ziprasidone hydrochloride is indicated for schizophrenia, acute mania, and mixed episodes associated with bipolar I disorder guidetopharmacology.org. However, its pharmacological profile suggests broader applicability, leading to investigations into novel preclinical uses. Beyond its primary indications, Ziprasidone hydrochloride is explored for off-label applications including treatment-resistant depression, delusional parasitosis, and managing agitation or aggression in various contexts.
A significant emerging area of preclinical research is its potential as an anticancer agent. The ability of Ziprasidone hydrochloride to inhibit GOT1 and disrupt glutamine metabolism in pancreatic cancer, alongside its in vitro activity against breast cancer by selectively inhibiting aromatase, points towards a compelling new therapeutic avenue. Further rigorous in vivo studies are considered crucial to validate these preclinical observations and ascertain its efficacy and safety in oncological applications. The interactions of ziprasidone with various serotonin receptors (5-HT1A partial agonism, 5-HT2C, and 5-HT1D antagonism) and its monoamine reuptake inhibition properties (serotonin and norepinephrine) further suggest potential antidepressant and anxiolytic effects that could be leveraged in future preclinical models for conditions beyond its current psychiatric scope.
Development of Advanced Analytical and Synthetic Methodologies
The accurate quantification and characterization of Ziprasidone hydrochloride are critical for its research and development. Existing analytical techniques include UV/Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Ultra Performance Liquid Chromatography (UPLC), LC-MS/MS, and electroanalytical methods, employed for its estimation in pharmaceutical formulations and biological samples. While these methods are established, some can be time-consuming due to multiple preparation and analysis steps.
Future efforts in analytical methodology focus on developing more rapid, sensitive, specific, and robust techniques. For instance, advanced approaches like UHPLC-MS/MS are being investigated for the simultaneous quantification of Ziprasidone hydrochloride and its impurities. Research is also focused on optimizing synthetic processes to enhance product yield, purity, and reduce environmental impact.
Integration of Omics Data in Pharmacological Research
The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—represents a significant future direction in the pharmacological research of Ziprasidone hydrochloride. These multi-omics approaches offer a comprehensive framework for understanding complex biological systems, from genetic predispositions to metabolic responses.
By analyzing large datasets generated from these technologies, researchers can gain deeper insights into disease mechanisms, identify novel drug targets, and elucidate the precise modes of action of Ziprasidone hydrochloride. For instance, metabolomics can identify specific metabolic perturbations associated with disease states, which may lead to the discovery of new therapeutic targets or biomarkers for drug efficacy and patient stratification. Unlike genomics, metabolomics provides a direct snapshot of biochemical reactions, offering a dynamic view of cellular function.
In the context of neuropsychiatric disorders, the integration of omics data holds immense promise for personalized medicine. Multi-omics studies aim to unravel the intricate relationships between genetic variations, molecular changes, and cellular dysfunctions in conditions like schizophrenia, informing both drug discovery and individualized treatment strategies. This holistic approach allows for a more profound understanding of how Ziprasidone hydrochloride interacts with biological systems at multiple levels, paving the way for more targeted and effective interventions.
Q & A
Q. How do polymorphic forms of Ziprasidone hydrochloride impact dissolution and bioavailability in preclinical models?
- Methodology :
- Polymorph Screening : X-ray diffraction (XRPD) and DSC to identify crystalline forms.
- Dissolution Testing : USP Apparatus 2 (paddle) at 50 rpm in simulated gastric fluid (pH 1.2).
- Bioavailability Study : Administer polymorphs to rats (10 mg/kg) and measure plasma concentrations via LC-MS/MS. Use ANOVA to compare AUC₀–24 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
